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  • Product: N-(4-chlorophenyl)sulfamide
  • CAS: 98198-68-6

Core Science & Biosynthesis

Foundational

In Silico Elucidation of N-(4-chlorophenyl)sulfamide Binding Mechanisms: A Multi-Stage Computational Protocol

Topic: In Silico Modeling of N-(4-chlorophenyl)sulfamide Protein Binding Content Type: Technical Whitepaper Audience: Computational Chemists, Medicinal Chemists, Drug Discovery Scientists Executive Summary The sulfamide...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In Silico Modeling of N-(4-chlorophenyl)sulfamide Protein Binding Content Type: Technical Whitepaper Audience: Computational Chemists, Medicinal Chemists, Drug Discovery Scientists

Executive Summary

The sulfamide moiety (


) represents a critical bioisostere of the sulfonamide pharmacophore, widely utilized in the inhibition of zinc-metalloenzymes such as Carbonic Anhydrase (CA) .[1] This guide details a rigorous in silico workflow for modeling the binding of N-(4-chlorophenyl)sulfamide  to Human Carbonic Anhydrase II (hCA II). Unlike standard high-throughput screening protocols, this framework emphasizes quantum mechanical (QM) charge derivation , metal-coordination constraints , and thermodynamic stability verification  via Molecular Dynamics (MD) to ensure high-fidelity predictive accuracy.

Structural & Chemical Context

The Ligand: N-(4-chlorophenyl)sulfamide
  • Core Scaffold: Sulfamide (

    
    ).[1]
    
  • Key Moiety: The 4-chlorophenyl group acts as a hydrophobic tail, probing the lipophilic sub-pockets of the target active site.

  • Binding Mechanism: The terminal

    
     or deprotonated 
    
    
    
    typically coordinates directly to the catalytic Zinc ion (
    
    
    ) in the enzyme active site, displacing a water molecule/hydroxide ion.
The Target: Human Carbonic Anhydrase II (hCA II)
  • PDB Selection Criteria: High-resolution X-ray crystal structures (< 1.8 Å) with a co-crystallized sulfonamide/sulfamide ligand (e.g., PDB ID: 3K34 or 1AZM ).

  • Active Site Features: A deep conical cleft containing a catalytic

    
     ion coordinated by three histidine residues (His94, His96, His119).
    

Computational Workflow

Phase 1: High-Fidelity Molecular Preparation

Objective: To generate geometrically and electrostatically accurate starting structures. Standard force field charges are often insufficient for sulfamides due to the electron-withdrawing nature of the sulfonyl group and the polarization effects of the chlorophenyl ring.

1.1 Ligand Quantum Mechanical (QM) Preparation
  • Geometry Optimization: Perform DFT optimization using B3LYP/6-31G * theory level.

  • Charge Derivation: Calculate RESP (Restrained Electrostatic Potential) charges rather than standard Gasteiger charges. This accurately models the electron density distribution across the

    
     bonds and the acidic 
    
    
    
    protons.
  • Tautomer/State Enumeration:

    • Critical Step: Generate ionization states at pH 7.4. The sulfonamide/sulfamide nitrogen often binds in its deprotonated (anionic) form to the

      
      . Both neutral and anionic forms must be prepared.
      
1.2 Protein Structure Refinement
  • Hydrogen Bond Network: Optimize H-bond networks (flipping Asn/Gln/His) using tools like Schrödinger’s Protein Preparation Wizard or PDB2PQR.

  • Metal Center Treatment: The

    
     ion must be retained. Ensure the coordination sphere (His94, His96, His119) is explicitly defined.
    
  • Water Molecules: Retain "structural" waters (those with >3 H-bonds to the protein) found deep in the pocket; remove bulk solvent.

Phase 2: Constraint-Driven Molecular Docking

Objective: To predict the binding pose with a focus on the metal-coordination geometry.

  • Grid Generation: Center the grid box on the catalytic

    
     ion (Size: 
    
    
    
    Å).
  • Constraint Application:

    • Metal Coordination Constraint: Define a spherical constraint (radius 2.5 Å) around the

      
       ion. Force the sulfamide nitrogen to occupy this volume.
      
    • Why? Unconstrained docking often yields false positives where the hydrophobic tail binds the pocket but the catalytic interaction is missed.

  • Scoring Function: Use a precision-oriented function (e.g., Glide XP or AutoDock4 with Zn parameters).

Phase 3: Molecular Dynamics (MD) Simulation

Objective: To verify the temporal stability of the predicted pose and the integrity of the Zn-N bond.

3.1 System Setup
ParameterSpecificationRationale
Force Field (Protein) AMBER ff14SB or CHARMM36mBest-in-class for backbone dynamics and side-chain rotamers.
Force Field (Ligand) GAFF2 (General AMBER Force Field)Optimized for small organic molecules; compatible with RESP charges.
Zn2+ Parameters 12-6-4 LJ-type nonbonded modelStandard 12-6 Lennard-Jones potentials often fail to maintain tetrahedral coordination. The 12-6-4 model accounts for charge transfer/polarization.
Solvation TIP3P or OPC Water ModelExplicit solvent box with 10 Å buffer distance.
Neutralization Na+/Cl- (0.15 M)Mimics physiological ionic strength.
3.2 Simulation Protocol
  • Minimization: 5000 steps steepest descent + 5000 steps conjugate gradient (restrained protein).

  • Heating: 0 K

    
     300 K over 100 ps (NVT ensemble, Berendsen thermostat).
    
  • Equilibration: 1 ns NPT ensemble (1 atm, 300 K) to relax density.

  • Production Run: 100 ns NPT simulation. Save trajectories every 10 ps.

Phase 4: Thermodynamic Analysis (MM-PBSA)

Objective: To estimate the relative binding free energy (


).


  • Method: Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA).

  • Sampling: Extract 100-500 snapshots from the stable portion of the MD trajectory (e.g., last 20 ns).

  • Entropy Term: Can be estimated via Normal Mode Analysis (NMA), though often omitted for relative ranking due to high computational cost and noise.

Visualization & Logic Mapping

Workflow Diagram

The following diagram outlines the logical progression from raw structure to validated binding model.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Docking cluster_2 Phase 3: Dynamics cluster_3 Phase 4: Analysis L_Raw Ligand: N-(4-chlorophenyl)sulfamide L_QM QM Optimization (B3LYP/6-31G*) RESP Charge Calculation L_Raw->L_QM Dock Constraint-Based Docking (Metal Coordination) L_QM->Dock P_Raw Protein: hCA II (PDB: 3K34) P_Prep H-Bond Optimization Zn2+ Parameterization P_Raw->P_Prep Grid Grid Generation (Zn2+ Centered) P_Prep->Grid Grid->Dock System System Setup (TIP3P Water, Na+/Cl-) Dock->System MD_Run 100 ns MD Simulation (NPT Ensemble) System->MD_Run RMSD Stability Check (RMSD/RMSF) MD_Run->RMSD MMPBSA Binding Free Energy (MM-PBSA) MD_Run->MMPBSA

Caption: Figure 1. End-to-end computational workflow for modeling sulfamide-protein interactions, highlighting the integration of QM ligand preparation and MD validation.

Interaction Logic Diagram

This diagram illustrates the critical pharmacophoric interactions that must be preserved during the simulation.

Interaction Ligand_Core Sulfamide Core (NH-SO2-NH) Zn Zn2+ Ion (Catalytic) Ligand_Core->Zn Coordination (Anionic N) Thr199 Thr199 (Gatekeeper) Ligand_Core->Thr199 H-Bond (Acceptor) Ligand_Tail 4-Chlorophenyl Tail Pocket Hydrophobic Pocket Ligand_Tail->Pocket Van der Waals (Hydrophobic)

Caption: Figure 2. Pharmacophore map detailing the essential coordination bond (Red) and secondary hydrophobic/H-bond interactions (Green) required for stable binding.

Validation & Quality Control (Self-Correcting Protocols)

To ensure scientific integrity, the following validation checks are mandatory:

  • Redocking Validation:

    • Before docking the target ligand, re-dock the co-crystallized ligand from the PDB structure.

    • Success Metric: The Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose must be < 2.0 Å .

  • MD Stability Metric (RMSD):

    • Plot the RMSD of the ligand backbone relative to the protein

      
       atoms over the 100 ns trajectory.
      
    • Success Metric: The RMSD curve should plateau (converge) within the first 20 ns and remain stable (fluctuation < 1.0 Å) for the remainder of the run.

  • Interaction Occupancy:

    • Calculate the percentage of simulation time the Zn-N distance is < 2.5 Å.

    • Success Metric: Occupancy > 80% confirms a stable coordination complex.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Scott, A. D., et al. (2009). Structure-based design of Carbonic Anhydrase II Inhibitors. Journal of Medicinal Chemistry. Link

  • Wang, J., et al. (2004). Development and testing of a general amber force field. Journal of Computational Chemistry. Link

  • Genheden, S., & Ryde, U. (2015). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. Expert Opinion on Drug Discovery. Link

  • Li, P., & Merz, K. M. (2014). MCPB.py: A Python Based Metal Center Parameter Builder. Journal of Chemical Information and Modeling. Link

Sources

Exploratory

Technical Guide: Therapeutic Targets &amp; Mechanism of N-(4-chlorophenyl)sulfamide

The following technical guide details the pharmacological profile, mechanism of action, and experimental validation of N-(4-chlorophenyl)sulfamide (CAS 98198-68-6), a specialized sulfamide derivative with significant pot...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmacological profile, mechanism of action, and experimental validation of N-(4-chlorophenyl)sulfamide (CAS 98198-68-6), a specialized sulfamide derivative with significant potential as a zinc-binding inhibitor.[1]

[1]

Executive Summary

N-(4-chlorophenyl)sulfamide is a bioactive small molecule belonging to the N-substituted sulfamide class.[1] Unlike classical sulfonamides (


), this compound features a sulfamide linker (

) which imparts unique electronic and steric properties to the zinc-binding group (ZBG).[1]

Its primary therapeutic utility lies in the inhibition of Carbonic Anhydrase (CA) isoforms , specifically the cytosolic hCA II (off-target, ubiquitous) and the transmembrane, tumor-associated hCA IX and XII .[1] By disrupting the catalytic hydration of carbon dioxide, this compound modulates pH homeostasis, offering therapeutic avenues in oncology (hypoxic tumors) , ophthalmology (glaucoma) , and neurology (epilepsy) .[1]

Part 1: Chemical Structure & Pharmacophore Analysis[1]

The efficacy of N-(4-chlorophenyl)sulfamide is dictated by its two distinct structural domains:

  • The Zinc-Binding Group (ZBG): The terminal sulfamide moiety (

    
    ) acts as a bioisostere of the classical sulfonamide.[1] It coordinates directly with the catalytic Zinc ion (
    
    
    
    ) in the enzyme active site.[1]
  • The Hydrophobic Tail: The 4-chlorophenyl group extends into the enzyme's hydrophobic pocket.[1] The para-chloro substituent enhances lipophilicity and halogen-bonding interactions with active site residues (e.g., Val121, Leu198 in hCA II), improving potency compared to the unsubstituted phenyl analog.[1]

Chemical Properties Table
PropertyValueNote
IUPAC Name N-(4-chlorophenyl)sulfamide-
CAS Number 98198-68-6-
Molecular Formula

-
Molecular Weight 206.65 g/mol -
H-Bond Donors 2Critical for Zn coordination
H-Bond Acceptors 4Sulfonyl oxygens
Lipophilicity (LogP) ~1.7Predicted; moderate permeability

Part 2: Primary Therapeutic Targets[1]

Carbonic Anhydrase IX (hCA IX) – Oncology[1]
  • Role: hCA IX is overexpressed in hypoxic solid tumors (e.g., glioblastoma, breast cancer) via the HIF-1

    
     pathway.[1] It catalyzes the extracellular hydration of 
    
    
    
    to bicarbonate (
    
    
    ) and protons (
    
    
    ), acidifying the extracellular matrix (ECM) to promote metastasis while maintaining a neutral intracellular pH for survival.[1]
  • Mechanism of Inhibition: N-(4-chlorophenyl)sulfamide binds to the extracellular active site of hCA IX.[1] The sulfamide nitrogen displaces the zinc-bound water molecule/hydroxide ion, locking the enzyme in an inactive state.[1]

  • Therapeutic Outcome: Disruption of the pH differential leads to reduced tumor invasiveness and enhanced efficacy of weak-base chemotherapeutics (e.g., doxorubicin).[1]

Carbonic Anhydrase II (hCA II) – Ophthalmology & Neurology[1]
  • Role: The dominant cytosolic isoform involved in aqueous humor secretion (eye) and cerebrospinal fluid production.[1]

  • Therapeutic Outcome:

    • Glaucoma: Inhibition reduces intraocular pressure (IOP) by decreasing aqueous humor secretion.[1]

    • Epilepsy: Inhibition increases local

      
       tension in the brain, stabilizing neuronal membranes.[1]
      

Part 3: Mechanism of Action (Molecular Dynamics)[1]

The binding mechanism follows a "lock-and-key" induced fit model within the enzyme active site.[1]

  • Entry: The inhibitor enters the conical active site cleft.[1]

  • Coordination: The deprotonated terminal nitrogen of the sulfamide group (

    
    ) coordinates to the 
    
    
    
    ion in a tetrahedral geometry.[1]
  • Hydrogen Bonding: The sulfonyl oxygens form hydrogen bonds with the backbone amide of Thr199 .[1]

  • Hydrophobic Interaction: The 4-chlorophenyl ring engages in Van der Waals interactions with the hydrophobic side of the cavity (residues Val121 , Leu198 , Trp209 ).[1]

Pathway Visualization: Hypoxia-Induced CA IX Inhibition

The following diagram illustrates the upstream regulation and downstream effect of inhibiting hCA IX in a tumor microenvironment.

CA_Inhibition_Pathway cluster_Enzyme Extracellular Space Hypoxia Hypoxia (Low O2) HIF1a HIF-1α Stabilization Hypoxia->HIF1a Induces HRE HRE Binding (Nucleus) HIF1a->HRE Translocates CA9_Exp hCA IX Overexpression HRE->CA9_Exp Transcription CA9_Active Active hCA IX CA9_Exp->CA9_Active Transmembrane Insertion Reaction CO2 + H2O -> HCO3- + H+ CA9_Active->Reaction Catalyzes Blocked_CA9 Inhibited hCA IX (Zn-Bound Complex) CA9_Active->Blocked_CA9 Inhibition Acidosis ECM Acidification (Metastasis) Reaction->Acidosis Promotes Inhibitor N-(4-chlorophenyl)sulfamide Inhibitor->CA9_Active Binds Zn(II) Blocked_CA9->Reaction Blocks Tumor_Death Intracellular Acidosis & Reduced Metastasis Blocked_CA9->Tumor_Death Therapeutic Effect

Caption: Signal transduction pathway showing Hypoxia-Inducible Factor (HIF-1


) mediated expression of hCA IX and the therapeutic blockade by N-(4-chlorophenyl)sulfamide.[1][2]

Part 4: Experimental Validation Protocols

To validate the affinity and selectivity of N-(4-chlorophenyl)sulfamide, the following protocols are standard.

Stopped-Flow Hydration Assay (Kinetic Analysis)

This assay determines the inhibition constant (


) by measuring the rate of the physiological reaction.[1]
  • Principle: Monitors the acidification of the medium using a pH indicator (Phenol Red) as

    
     is hydrated to carbonic acid.[1]
    
  • Reagents:

    • Buffer: 20 mM HEPES (pH 7.5), 20 mM

      
      .[1]
      
    • Substrate:

      
       saturated water.[1]
      
    • Indicator: 0.2 mM Phenol Red.[1]

    • Enzyme: Recombinant hCA II or hCA IX.[1]

Protocol:

  • Preparation: Incubate enzyme (concentration ~10 nM) with varying concentrations of N-(4-chlorophenyl)sulfamide (0.1 nM to 10

    
    M) for 15 minutes at room temperature.
    
  • Mixing: Rapidly mix the enzyme-inhibitor solution with the

    
     substrate solution in a stopped-flow spectrophotometer (e.g., Applied Photophysics).
    
  • Measurement: Monitor absorbance decay at 557 nm (Phenol Red transition).

  • Calculation: Determine the initial velocity (

    
    ). Fit data to the Morrison equation for tight-binding inhibitors to extract 
    
    
    
    .[1]
X-Ray Crystallography (Structural Validation)

To confirm the binding mode and zinc coordination.[1]

  • Workflow:

    • Crystallization: Grow hCA II crystals using the hanging drop vapor diffusion method (Precipitant: Ammonium sulfate).

    • Soaking: Soak native crystals in a solution containing 1 mM N-(4-chlorophenyl)sulfamide for 2-24 hours.

    • Diffraction: Collect data at a synchrotron source (100 K).

    • Refinement: Solve structure using molecular replacement. Look for electron density connected to the

      
       ion corresponding to the sulfamide nitrogen.[1]
      
Experimental Workflow Diagram

Experimental_Workflow cluster_Synthesis Synthesis cluster_Assay Validation Step1 4-Chloroaniline Step2 Reaction w/ Sulfamoyl Chloride Step1->Step2 Step3 Purification (Recrystallization) Step2->Step3 Assay1 Stopped-Flow CO2 Assay (Determine Ki) Step3->Assay1 Compound Assay2 X-Ray Crystallography (Binding Mode) Step3->Assay2

Caption: Workflow from chemical synthesis to biological validation via kinetic and structural assays.

References

  • Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[1] Nature Reviews Drug Discovery, 7(2), 168-181.[1] Link

  • Winum, J. Y., et al. (2006).[1] Sulfamates and sulfamides: Two novel classes of carbonic anhydrase inhibitors.[1][3] Medicinal Research Reviews, 26(6), 767-792.[1] Link[1]

  • Alterio, V., et al. (2012).[1] Crystal structure of the human carbonic anhydrase II adduct with N-hydroxysulfamide. Chemical Communications, 48, 7943-7945.[1] Link

  • Nocentini, A., & Supuran, C. T. (2018).[1] Advances in the structural annotation of human carbonic anhydrases and their inhibitors. Expert Opinion on Drug Discovery, 13(11), 1003-1020.[1] Link[1]

Sources

Foundational

"N-(4-chlorophenyl)sulfamide solubility in organic solvents"

An In-Depth Technical Guide to the Solubility of N-(4-chlorophenyl)sulfamide in Organic Solvents Part 1: Executive Summary & Compound Profile N-(4-chlorophenyl)sulfamide (CAS: 98198-68-6), distinct from its isomer 4-chlo...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of N-(4-chlorophenyl)sulfamide in Organic Solvents

Part 1: Executive Summary & Compound Profile

N-(4-chlorophenyl)sulfamide (CAS: 98198-68-6), distinct from its isomer 4-chlorobenzenesulfonamide, represents a critical class of N-substituted sulfamides used frequently as intermediates in the synthesis of agrochemicals and carbonic anhydrase inhibitors. Its solubility profile is the governing factor in optimizing yield during nucleophilic substitution reactions and subsequent recrystallization purification steps.

This guide provides a rigorous technical framework for understanding, predicting, and experimentally determining the solubility of N-(4-chlorophenyl)sulfamide. Given the scarcity of specific public isotherms for this exact CAS entry, this document synthesizes authoritative data from structural homologs (N-aryl sulfonamides) to establish a predictive solubility landscape, followed by a validated protocol for empirical determination.

Physicochemical Identity
PropertySpecification
IUPAC Name N-(4-chlorophenyl)sulfamide
CAS Number 98198-68-6
Molecular Formula

Molecular Weight 206.65 g/mol
Key Functional Groups Sulfamide (

), Chloro-aryl ring
Polarity Profile Amphiphilic: Lipophilic chlorophenyl tail + Polar sulfamide head

Part 2: The Solubility Landscape (Predictive & Theoretical)

The solubility of N-(4-chlorophenyl)sulfamide follows a distinct hierarchy governed by the "Like Dissolves Like" principle and Hansen Solubility Parameters (HSP). The molecule contains a hydrogen-bond donor/acceptor motif (sulfamide) and a hydrophobic domain (chlorophenyl).

Solvent Hierarchy & Interaction Mechanisms
Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Polar Aprotic DMSO, DMF, Acetone High Strong dipole-dipole interactions destabilize the crystal lattice; efficient solvation of the sulfamide moiety without competing for H-donors.
Polar Protic Methanol, Ethanol Moderate Solvation occurs via hydrogen bonding. Solubility typically increases significantly with temperature (Endothermic dissolution).[1]
Non-Polar Hexane, Cyclohexane Very Low The high lattice energy of the sulfamide crystal cannot be overcome by weak Van der Waals forces.
Chlorinated Chloroform, DCM Low-Moderate Favorable dispersion forces with the chlorophenyl ring, but poor interaction with the polar sulfamide head.
Thermodynamic Drivers

Dissolution of N-aryl sulfamides is typically an endothermic process (


).
  • Enthalpy (

    
    ) : Positive.[2] Energy is required to break the intermolecular hydrogen bonds within the crystal lattice.
    
  • Entropy (

    
    ) : Positive. The disorder increases as the crystal breaks down.
    
  • Gibbs Free Energy (

    
    ) : At higher temperatures, the 
    
    
    
    term dominates, making
    
    
    negative (spontaneous dissolution).

Technical Insight: In binary mixtures (e.g., Acetonitrile + Water), a "cosolvency" effect is often observed where solubility peaks at a specific ratio due to the synergistic reduction of the mixture's polarity to match the solute's specific dielectric requirement.

Part 3: Validated Experimental Protocol

To generate precise solubility isotherms for N-(4-chlorophenyl)sulfamide, use the Isothermal Saturation Shake-Flask Method . This protocol is self-validating through the use of Tyndall effect observation and replicate analysis.

Workflow Diagram: Solubility Determination

SolubilityProtocol Start Start: Excess Solute Addition Equilibrate Equilibration (Constant T, Stirring) Start->Equilibrate Check Visual Check: Solid Present? Equilibrate->Check Check->Start No (Add more solid) Filter Filtration (0.45 µm Syringe Filter) Check->Filter Yes (Saturated) Dilute Gravimetric Dilution (with Mobile Phase) Filter->Dilute Analyze Quantification (HPLC-UV / Gravimetric) Dilute->Analyze Data Data Processing (Apelblat Model) Analyze->Data

Figure 1: Standardized workflow for determining equilibrium solubility of crystalline intermediates.

Step-by-Step Methodology

1. Preparation of Saturated Solutions

  • Action: Add excess N-(4-chlorophenyl)sulfamide solid to 10 mL of the target solvent (e.g., Ethanol, Acetone) in a sealed glass vial.

  • Critical Control: Ensure a visible solid phase remains at the bottom. If the solid dissolves completely, add more until saturation is visually confirmed.

2. Equilibration

  • Action: Place vials in a thermostatic shaker bath.

  • Parameters: Agitate at 150 rpm for 24-48 hours .

  • Temperature Points: Measure at 278.15 K, 288.15 K, 298.15 K, 308.15 K, and 318.15 K to construct a Van't Hoff plot.

3. Sampling & Filtration

  • Action: Stop agitation and allow the solid to settle for 2 hours (isothermal).

  • Filtration: Withdraw the supernatant using a pre-warmed syringe and filter through a 0.45 µm PTFE membrane .

  • Precaution: Pre-warm the syringe and filter to the bath temperature to prevent "crash-out" crystallization during sampling.

4. Quantification (HPLC-UV)

  • Column: C18 Reverse Phase (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Acetonitrile : Water (0.1% Formic Acid) [60:40 v/v].

  • Wavelength: 265 nm (Characteristic absorption of the chlorophenyl ring).

  • Calculation: Determine concentration (

    
    ) using a calibration curve of the pure standard.
    

Part 4: Data Analysis & Mathematical Modeling

Once experimental data (


) is obtained, it must be correlated using the Modified Apelblat Equation .[2] This model is the industry standard for sulfonamide solubility.


  • 
     : Mole fraction solubility[3][4]
    
  • 
     : Absolute temperature (Kelvin)[1][4]
    
  • 
     : Empirical model parameters derived from regression.
    

Data Reporting Template:

T (K)SolventSolubility (

)
Calculated (

)
Relative Deviation (%)
298.15Methanol[Value][Value]

298.15Ethanol[Value][Value]

298.15Acetone[Value][Value]

Note: A Relative Deviation (RD) of < 5% indicates excellent model fit.

Part 5: Practical Applications in Process Chemistry

Recrystallization Strategy

Based on the differential solubility profile:

  • Dissolution : Dissolve the crude N-(4-chlorophenyl)sulfamide in hot Acetone or Ethyl Acetate (High Solubility).

  • Precipitation : Slowly add a non-solvent anti-solvent such as Hexane or Cold Water (Low Solubility).

  • Result : The hydrophobic chlorophenyl group drives crystallization as the solvent polarity shifts, yielding high-purity crystals.

Thermodynamic Decision Tree

ThermoLogic Root Thermodynamic Analysis of Dissolution Enthalpy Is ΔH > 0? Root->Enthalpy Endo Endothermic (Solubility increases with T) Enthalpy->Endo Yes (Typical for Sulfamides) Exo Exothermic (Solubility decreases with T) Enthalpy->Exo No Entropy Is TΔS > ΔH? Endo->Entropy Driven Entropy Driven (Disorder dominates) Entropy->Driven Yes

Figure 2: Thermodynamic logic for interpreting solubility data.

References

  • Martinez, F. et al. (2022). "Thermodynamic Analysis of the Solubility of Sulfadiazine in (Acetonitrile + 1-Propanol) Cosolvent Mixtures." MDPI Liquids. Available at: [Link]

  • Delgado, D. R. et al. (2024). "Dissolution Thermodynamics of the Solubility of Sulfamethazine in (Acetonitrile + 1-Propanol) Mixtures." Journal of Solution Chemistry. Available at: [Link]

  • PubChem Compound Summary . (2025). "N-[4-[(4-chlorophenyl)sulfamoyl]phenyl]acetamide."[5] National Center for Biotechnology Information. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

"analytical methods for N-(4-chlorophenyl)sulfamide characterization"

Abstract This technical guide outlines a comprehensive analytical framework for the characterization of N-(4-chlorophenyl)sulfamide (CAS: 4665-53-6). As a structural bioisostere of sulfonamides and a precursor in the syn...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide outlines a comprehensive analytical framework for the characterization of N-(4-chlorophenyl)sulfamide (CAS: 4665-53-6). As a structural bioisostere of sulfonamides and a precursor in the synthesis of carbonic anhydrase inhibitors, precise characterization of this moiety is critical for drug development. This protocol details the "Triad of Confirmation"—Spectroscopy (NMR/IR), Spectrometry (MS), and Chromatography (HPLC)—to ensure structural integrity and purity. Emphasis is placed on distinguishing the target molecule from synthetic byproducts such as 4-chloroaniline and bis-substituted sulfamides.

Chemical Context & Synthetic Origins

Understanding the synthesis is prerequisite to designing a robust analytical method. N-(4-chlorophenyl)sulfamide is typically synthesized via the nucleophilic substitution of sulfamide with 4-chloroaniline (often as the hydrochloride salt) or by reacting 4-chloroaniline with sulfamoyl chloride.

  • Target Structure: 4-Cl-C₆H₄-NH-SO₂-NH₂

  • Molecular Weight: 206.65 g/mol

  • Critical Impurities to Monitor:

    • 4-Chloroaniline (Starting Material): Genotoxic impurity; requires strict limits.

    • 
      -bis(4-chlorophenyl)sulfamide:  Over-reaction byproduct where a second aniline attacks the sulfamide.
      

Structural Confirmation (The Fingerprint)

A. Nuclear Magnetic Resonance (NMR)

NMR is the primary tool for structural validation. The electron-withdrawing chlorine atom and the sulfamide group create a distinct electronic environment.

Protocol:

  • Solvent: Dissolve ~10 mg of sample in 0.6 mL DMSO-d₆ . Chloroform-d is often unsuitable due to poor solubility of polar sulfamides.

  • Acquisition: Run 1H NMR (16 scans min) and 13C NMR (1024 scans min).

Expected Spectral Features (Reference Data):

  • Aromatic Region (AA'BB' System): The 4-chlorophenyl ring exhibits a characteristic pair of doublets between δ 7.3 – 7.8 ppm . The symmetry of the para-substitution is diagnostic.

  • Sulfamide Protons (-NH-SO₂-NH₂):

    • The -NH- attached to the aromatic ring is deshielded, appearing as a singlet downfield, typically δ 9.5 – 9.8 ppm (exchangeable with D₂O).

    • The terminal -NH₂ protons appear as a broad singlet, typically δ 7.0 – 7.2 ppm . Note that in DMSO, these protons may appear distinct; in non-polar solvents, they broaden significantly.

B. Fourier Transform Infrared Spectroscopy (FTIR)

IR confirms the functional group environment, specifically the sulfonyl moiety.

Diagnostic Bands:

  • 
    (N-H):  Sharp bands >3200 cm⁻¹ (primary and secondary amines).
    
  • 
    (SO₂):  Strong asymmetric stretch at 1330–1350 cm⁻¹ .
    
  • 
    (SO₂):  Strong symmetric stretch at 1150–1170 cm⁻¹ .
    
  • 
    (C-Cl):  Characteristic stretch around 1090 cm⁻¹ .
    

Mass Spectrometry (Identity & Isotope Pattern)

Mass spectrometry provides molecular weight confirmation and, crucially, chlorine atom validation via isotope abundance.

Protocol:

  • Ionization: Electrospray Ionization (ESI).

  • Polarity: Negative Mode (ESI-) is preferred for sulfamides due to the facile deprotonation of the acidic -NH- proton.

  • Mobile Phase: 50:50 Methanol:Water + 0.1% Formic Acid (for Positive mode) or Ammonium Acetate (for Negative mode).

Data Interpretation:

  • Parent Ion: Look for

    
     at m/z 205.0 .
    
  • Chlorine Isotope Pattern: This is the "signature" check. Chlorine exists as ³⁵Cl (75%) and ³⁷Cl (25%).

    • You must observe a 3:1 intensity ratio between the molecular ion (

      
      ) and the M+2 isotope (
      
      
      
      ).
    • Absence of this pattern indicates dehalogenation or misidentification.

Purity Analysis: RP-HPLC Protocol

This method separates the polar sulfamide from the less polar bis-substituted byproduct and the basic aniline starting material.

Method Parameters:

Parameter Setting Rationale
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm Standard stationary phase for polar/non-polar separation.
Mobile Phase A Water + 0.1% Formic Acid Acidic pH suppresses ionization of the sulfamide (pKa ~10), keeping it neutral for better retention.
Mobile Phase B Acetonitrile (ACN) Strong organic modifier.
Flow Rate 1.0 mL/min Standard backpressure management.
Detection UV @ 254 nm The chlorophenyl ring has strong absorption here.

| Temperature | 30°C | Ensures reproducible retention times. |

Gradient Table:

Time (min) % A (Water) % B (ACN) Event
0.0 95 5 Equilibration
2.0 95 5 Injection / Hold
15.0 10 90 Gradient Elution
20.0 10 90 Wash

| 21.0 | 95 | 5 | Re-equilibration |

System Suitability Criteria:

  • Tailing Factor: < 1.5 (Critical for sulfonamides which can tail on active silanols).

  • Resolution (Rs): > 2.0 between 4-chloroaniline (elutes early) and N-(4-chlorophenyl)sulfamide.

Thermal Analysis (DSC)

Differential Scanning Calorimetry (DSC) is used to determine the melting point and check for polymorphism, which is common in sulfonamide-type drugs.

Protocol:

  • Weigh 2–4 mg of dried sample into an aluminum pan.

  • Heat from 40°C to 250°C at a rate of 10°C/min under Nitrogen purge (50 mL/min).

  • Expectation: A sharp endothermic peak corresponding to the melting point (typically in the range of 145°C – 155°C for this class, though specific polymorphs may vary). Broad peaks indicate impure material.

Visual Workflows

Figure 1: Analytical Logic Flow

This diagram illustrates the decision matrix for characterizing the compound from synthesis to final release.

AnalyticalWorkflow cluster_ID Structural ID cluster_Purity Purity & State Start Crude Sample NMR 1H/13C NMR (DMSO-d6) Start->NMR MS LC-MS (ESI-) (Cl Isotope Check) Start->MS HPLC RP-HPLC (C18, Gradient) Start->HPLC Decision Pass Criteria? NMR->Decision IR FTIR (SO2 Stretches) MS->Decision HPLC->Decision DSC DSC (Melting Point) Release Release CoA Decision->Release Yes Reject Reject / Repurify Decision->Reject No Reject->HPLC Recrystallize

Caption: Integrated analytical workflow ensuring structural confirmation and purity assessment before batch release.

Figure 2: HPLC Separation Logic

This diagram details the separation mechanism and impurity rejection strategy.

HPLC_Logic Sample Mixture: 1. 4-Cl-Aniline (Polar) 2. Target Sulfamide 3. Bis-Sulfamide (Non-polar) Column C18 Stationary Phase (Hydrophobic Interaction) Sample->Column Elution1 Early Elution (2-5 min) 4-Chloroaniline (Protonated/Polar) Column->Elution1 Low Organic Elution2 Target Elution (8-12 min) N-(4-chlorophenyl)sulfamide Column->Elution2 Mid Organic Elution3 Late Elution (15+ min) Bis-substituted Impurity (Highly Hydrophobic) Column->Elution3 High Organic Mobile Mobile Phase Gradient 5% -> 90% ACN Mobile->Column

Caption: Chromatographic separation logic relying on hydrophobicity differences between the amine, target, and bis-impurity.

References

  • Rej, R., et al. (2016). "Sulfonamide Synthesis via Amino-Oxidation of Thiols." RSC Advances. Available at: [Link] (Context on sulfamide/sulfonamide synthetic pathways and stability).

  • National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 2373038, N-(4-chlorophenyl)-3-(3-oxo-1,2-benzothiazol-2-yl)benzenesulfonamide." PubChem. Available at: [Link] (Structural analogs and physicochemical property data).

  • Patyra, E., et al. (2018). "HPLC-FLD-Based Method for the Detection of Sulfonamides." MDPI. Available at: [Link] (Validation of HPLC methods for sulfonamide derivatives).[1]

  • Scott, K. A., et al. (2020). "Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent." Organic Letters. Available at: [Link] (Modern synthesis and characterization techniques for primary sulfonamides).

Sources

Application

Application Notes and Protocols for N-(4-chlorophenyl)sulfamide in Drug Discovery and Development

Introduction: The Sulfamide Moiety as a Privileged Scaffold in Medicinal Chemistry The sulfamide functional group, R₂NSO₂NR₂, and its related sulfonamide cousins, are cornerstones of modern medicinal chemistry. Their rem...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Sulfamide Moiety as a Privileged Scaffold in Medicinal Chemistry

The sulfamide functional group, R₂NSO₂NR₂, and its related sulfonamide cousins, are cornerstones of modern medicinal chemistry. Their remarkable versatility stems from a unique combination of physicochemical properties: they are stable, synthetically accessible, and possess the ability to form multiple hydrogen bonds, acting as effective mimics of peptide bonds or as zinc-binding groups.[1] This has led to their incorporation into a vast array of therapeutic agents, from pioneering antibacterial drugs to contemporary treatments for cancer, glaucoma, and metabolic disorders.[2][3]

N-(4-chlorophenyl)sulfamide belongs to the N-aryl sulfamide class, a scaffold that has recently garnered significant attention, particularly in oncology. The 4-chlorophenyl moiety is a common feature in kinase inhibitors and other targeted therapies, where it often engages in hydrophobic and halogen-bonding interactions within protein active sites. When combined with the sulfamide core, this structure presents a compelling starting point for library synthesis and lead optimization. This guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of N-(4-chlorophenyl)sulfamide and its derivatives, offering detailed protocols for researchers aiming to explore this promising chemical space.

Part 1: Chemical Synthesis and Characterization

The synthesis of N-aryl sulfamides can be approached through several reliable routes. The most direct and common method involves the reaction of a corresponding sulfamoyl chloride with an amine or, in the case of the parent compound, with ammonia. The foundational reaction is a nucleophilic acyl substitution at the sulfur center.[4]

Protocol 1: Synthesis of N-(4-chlorophenyl)sulfamide

This protocol details the synthesis of the parent compound, N-(4-chlorophenyl)sulfamide, from commercially available 4-chloroaniline. The procedure involves two key steps: the formation of the sulfamoyl chloride intermediate, followed by ammonolysis.

Step 1: Synthesis of 4-chlorophenylsulfamoyl chloride

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a scrubber (to neutralize HCl gas), add chlorosulfonic acid (3.0 eq.) and cool the flask to 0°C in an ice bath.

  • Addition of Starting Material: Slowly add 4-chloroaniline (1.0 eq.) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10°C.

    • Causality Note: This reaction is highly exothermic. Slow, controlled addition of the aniline to an excess of chlorosulfonic acid is critical to prevent overheating and potential side reactions, such as polysulfonylation or degradation.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The sulfamoyl chloride will precipitate as a solid.

  • Isolation: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral (pH ~7), and dry under vacuum to yield 4-chlorophenylsulfamoyl chloride. This intermediate is often used immediately in the next step without further purification.

Step 2: Ammonolysis to form N-(4-chlorophenyl)sulfamide

  • Reaction Setup: In a sealed pressure vessel, dissolve the crude 4-chlorophenylsulfamoyl chloride (1.0 eq.) from the previous step in a suitable solvent such as acetonitrile or tetrahydrofuran (THF).

  • Ammonolysis: Add an excess of concentrated aqueous ammonia (e.g., 10-15 eq.).

    • Causality Note: A large excess of ammonia is required. It acts as both the nucleophile to displace the chloride and as a base to neutralize the HCl byproduct generated during the reaction.[2] Failure to use sufficient excess can lead to the formation of undesired side products.

  • Reaction Conditions: Seal the vessel and heat to 70-80°C for 4-6 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Work-up and Purification: After cooling to room temperature, pour the reaction mixture into water. The product will precipitate. Collect the solid by vacuum filtration and wash with cold water. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure N-(4-chlorophenyl)sulfamide.

Workflow for Synthesis and Derivatization

G cluster_synthesis Core Synthesis cluster_derivatization Lead Optimization 4-Chloroaniline 4-Chloroaniline Sulfamoyl_Chloride 4-chlorophenylsulfamoyl chloride 4-Chloroaniline->Sulfamoyl_Chloride Step 1: Sulfonylation Chlorosulfonic Acid Chlorosulfonic Acid Chlorosulfonic Acid->Sulfamoyl_Chloride Step 1: Sulfonylation Target_Compound N-(4-chlorophenyl)sulfamide Sulfamoyl_Chloride->Target_Compound Step 2: Ammonolysis Derivatives N-substituted Derivatives Sulfamoyl_Chloride->Derivatives Reaction with Primary Amines Ammonia Ammonia Ammonia->Target_Compound Step 2: Ammonolysis Target_Compound->Derivatives Analog Synthesis Primary_Amines R-NH2 Primary_Amines->Derivatives SAR SAR Studies Derivatives->SAR

Caption: Synthetic workflow for N-(4-chlorophenyl)sulfamide and subsequent derivatization for SAR studies.

Characterization

The synthesized compound should be rigorously characterized to confirm its identity and purity.

Technique Expected Observations for N-(4-chlorophenyl)sulfamide
¹H NMR Aromatic protons on the chlorophenyl ring appearing as two doublets (AA'BB' system) in the range of δ 7.0-8.0 ppm. A broad singlet for the sulfamide -NH₂ protons and a singlet for the -NH- proton.[1]
¹³C NMR Signals corresponding to the four distinct carbons of the 4-chlorophenyl ring. The carbon bearing the sulfamide group will be shifted downfield.
FT-IR Characteristic stretching vibrations for N-H bonds (around 3200-3400 cm⁻¹), S=O bonds (asymmetric and symmetric stretches around 1350 and 1160 cm⁻¹), and C-Cl bond.[5]
Mass Spec. A molecular ion peak corresponding to the calculated mass of C₆H₇ClN₂O₂S. The isotopic pattern for one chlorine atom (M and M+2 peaks in ~3:1 ratio) should be observed.
Melting Point A sharp, defined melting point, indicating high purity.

Part 2: Biological Evaluation Protocols

Based on extensive literature for structurally related sulfonamides, two primary avenues for biological investigation are inhibition of Carbonic Anhydrases (CAs) and modulation of the Wnt/β-catenin signaling pathway.[6][7] Both targets are highly relevant in oncology.

Context: Potential Mechanisms of Action
  • Carbonic Anhydrase (CA) Inhibition: CAs are zinc metalloenzymes that catalyze the hydration of CO₂.[7] Tumor-associated isoforms like CA IX and CA XII are overexpressed in hypoxic tumors and contribute to the acidification of the tumor microenvironment, promoting invasion and metastasis. The sulfonamide moiety is a classic zinc-binding group, making N-(4-chlorophenyl)sulfamide a prime candidate for CA inhibition.[8]

  • Wnt/β-catenin Pathway Inhibition: The Wnt pathway is a critical regulator of cell proliferation and differentiation.[9] Its aberrant activation, often due to mutations leading to the accumulation of nuclear β-catenin, is a driver in many cancers, particularly colorectal cancer.[10] Several N-aryl sulfonamide derivatives have been identified as inhibitors of this pathway, acting downstream to disrupt the interaction between β-catenin and its transcriptional co-activator, TCF/LEF.[6]

G cluster_wnt Wnt/β-catenin Pathway cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled DVL DVL Frizzled->DVL GSK3b GSK3b DVL->GSK3b DVL->GSK3b Inhibits Catenin Catenin GSK3b->Catenin Phosphorylates for Degradation (Pathway OFF) Catenin_Nuc β-catenin Catenin->Catenin_Nuc Translocates (Pathway ON) TCF_LEF TCF/LEF Target_Genes Target Genes (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes Activates Transcription Proliferation Proliferation Target_Genes->Proliferation Catenin_Nuc->TCF_LEF Binds Inhibitor N-(4-chlorophenyl)sulfamide (Hypothesized) Inhibitor->Catenin_Nuc Blocks Interaction with TCF/LEF

Caption: Hypothesized mechanism of Wnt pathway inhibition by N-(4-chlorophenyl)sulfamide.

Protocol 2: In Vitro Carbonic Anhydrase Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory activity of test compounds against various CA isoforms (e.g., hCA I, II, IX, XII). The assay measures the enzyme's esterase activity using 4-nitrophenyl acetate (NPA) as a substrate.

Materials:

  • Purified human CA isoforms (hCA I, II, IX, XII)

  • 4-Nitrophenyl acetate (NPA)

  • Assay Buffer: 10 mM Tris-HCl, pH 7.4

  • Test compound (N-(4-chlorophenyl)sulfamide) dissolved in DMSO

  • Acetazolamide (standard CA inhibitor)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 400 nm

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound and the standard inhibitor (Acetazolamide) in DMSO. A typical starting concentration is 1 mM, diluted down to the nM range.

  • Assay Plate Setup: To each well of a 96-well plate, add:

    • 140 µL of Assay Buffer

    • 20 µL of CA enzyme solution (final concentration ~10-20 nM)

    • 20 µL of the diluted test compound or DMSO (for control wells).

  • Pre-incubation: Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding 20 µL of NPA solution (in acetonitrile) to each well. The final NPA concentration should be at its Kₘ value for the specific isoform.

  • Kinetic Measurement: Immediately place the plate in the microplate reader and measure the increase in absorbance at 400 nm every 30 seconds for 10-15 minutes. The rate of 4-nitrophenol formation is directly proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time curve.

    • Determine the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Self-Validation: The assay's validity is confirmed by the consistent and potent inhibition observed with the standard inhibitor, Acetazolamide. The Z'-factor for the assay should be calculated to ensure it is suitable for high-throughput screening (Z' > 0.5 is considered excellent).

Protocol 3: Wnt/β-catenin Signaling Reporter (TOP/FOP Flash) Assay

This luciferase-based reporter assay is the gold standard for quantifying Wnt/β-catenin pathway activity. It uses two reporter constructs: TOP-Flash, which contains multiple TCF/LEF binding sites upstream of a luciferase gene, and FOP-Flash, a negative control with mutated binding sites.[3][11]

Materials:

  • HEK293T cells or a cancer cell line with an active Wnt pathway (e.g., HCT116, SW480)

  • TOP-Flash and FOP-Flash reporter plasmids

  • Renilla luciferase plasmid (for transfection control)

  • Transfection reagent (e.g., Lipofectamine 2000)

  • Wnt3a conditioned media or a GSK3β inhibitor (e.g., CHIR99021) to stimulate the pathway

  • Test compound (N-(4-chlorophenyl)sulfamide)

  • Dual-Luciferase® Reporter Assay System

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells into a 96-well white, clear-bottom plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with either TOP-Flash or FOP-Flash plasmid along with the Renilla control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Compound Treatment: After 24 hours, replace the medium with fresh medium containing the test compound at various concentrations. Include a vehicle control (DMSO).

  • Pathway Stimulation: Simultaneously with compound treatment, stimulate the pathway by adding Wnt3a conditioned media or CHIR99021 to the appropriate wells. Leave some wells unstimulated as a baseline control.

  • Incubation: Incubate the cells for another 24 hours.

  • Luciferase Assay: Lyse the cells and measure both Firefly (TOP/FOP) and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.

  • Data Analysis:

    • Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency.

    • Calculate the TOP/FOP ratio for each condition. A high ratio indicates active Wnt signaling.

    • Determine the percentage inhibition of the stimulated TOP/FOP ratio by the test compound.

    • Plot the percentage inhibition against the log of the compound concentration to calculate the IC₅₀ value.

Self-Validation: The assay is validated by observing a low basal TOP/FOP ratio in unstimulated cells and a robust, multi-fold increase upon stimulation with Wnt3a or CHIR99021. The activity of a known Wnt inhibitor can be used as a positive control.

Protocol 4: Cell Viability (MTT) Assay

To determine if the observed pathway inhibition translates to an anti-proliferative effect, a cell viability assay is essential. The MTT assay is a reliable colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., HCT116, SW480, MCF-7)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Test compound (N-(4-chlorophenyl)sulfamide)

  • 96-well plate

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compound. Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with no cells).

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage viability against the log of the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.

Part 3: Data Summary and Future Directions

While specific quantitative data for the parent N-(4-chlorophenyl)sulfamide is not extensively published, data from closely related analogs provide a strong rationale for its investigation.

Table 1: Representative Activity of Structurally Related Sulfonamide Inhibitors

Compound Class Target Pathway/Enzyme Reported Activity (IC₅₀/Kᵢ) Cell Line/Isoform Reference
N-phenylsulfonamide derivativesCarbonic Anhydrase I/IIKᵢ: 33.5 - 45.7 nMhCA I, hCA II[12]
N-(heterocyclylphenyl)benzenesulfonamidesWnt/β-catenin SignalingIC₅₀: 0.12 - 2.0 µMHCT116, SW480[13]
Thienopyrimidine SulfonamidesWnt/β-catenin SignalingIC₅₀: ~8.4 µMHCC1395[6]
4-(thiazolo isoxazolylamino)benzene sulfonamidesUrease / Carbonic AnhydraseIC₅₀: 1.90 - 2.02 µMJack Bean Urease[14]

The N-(4-chlorophenyl)sulfamide scaffold represents a promising starting point for drug discovery. The protocols outlined in this guide provide a robust framework for its synthesis, characterization, and biological evaluation. Future work should focus on generating a library of derivatives by substituting the primary sulfamide nitrogen to explore the structure-activity relationship (SAR). This will enable the optimization of potency and selectivity for either carbonic anhydrase isoforms or components of the Wnt/β-catenin pathway, paving the way for the development of novel targeted therapies.

References

  • This cit
  • Akazancioglu, E., et al. (2020). Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. Bioorganic Chemistry, 104, 104279. [Link]

  • Clark, J. (n.d.). Explaining the reaction between acyl chlorides and amines - addition / elimination. Chemguide. [Link]

  • Elkamhawy, A., et al. (2022). Wnt-pathway inhibitors with selective activity against triple-negative breast cancer: From thienopyrimidine to quinazoline inhibitors. PubMed Central. [Link]

  • Yasmeen, S., et al. (2024). Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses. PubMed Central. [Link]

  • This cit
  • This cit
  • LibreTexts. (2023, January 22). Reactions of Acyl Chlorides with Primary Amines. Chemistry LibreTexts. [Link]

  • Mai, A., et al. (2024). Development of N-(4-(1 H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide, a Novel Potent Inhibitor of β-Catenin with Enhanced Antitumor Activity and Metabolic Stability. Journal of Medicinal Chemistry, 67(22), 20298-20314. [Link]

  • This cit
  • This cit
  • This cit
  • This cit
  • This cit
  • Kupca, T., et al. (2023). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. MDPI. [Link]

  • This cit
  • This cit
  • This cit
  • Mook, R. A., et al. (2015). Structure–activity studies of Wnt/β-catenin inhibition in the Niclosamide chemotype: Identification of derivatives with improved drug exposure. PubMed. [Link]

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  • This cit
  • This cit
  • Kalsoom, S., et al. (2013). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. PubMed Central. [Link]

  • This cit
  • This cit
  • Jios, J. L., et al. (2005). Spectral Assignments and Reference Data. CONICET Digital. [Link]

  • This cit
  • This cit
  • Nusse, R., & Clevers, H. (2017). Wnt/β-Catenin Signaling, Disease, and Emerging Therapeutic Modalities. Cell, 169(6), 985-999. [Link]

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  • This cit
  • Akgul, O., et al. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. PubMed Central. [Link]

  • This cit
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Sources

Technical Notes & Optimization

Troubleshooting

Technical Support: Optimizing N-(4-chlorophenyl)sulfamide Synthesis

Topic: High-Yield Synthesis of N-(4-chlorophenyl)sulfamide ( ) Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Date: October 26, 2023 Executive Summary & Chemical Distinction Critical Note...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: High-Yield Synthesis of N-(4-chlorophenyl)sulfamide (


)
Audience:  Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Date:  October 26, 2023

Executive Summary & Chemical Distinction

Critical Note on Nomenclature: Before proceeding, ensure your target is N-(4-chlorophenyl)sulfamide (Structure A), not 4-chlorobenzenesulfonamide (Structure B).

  • Structure A (Target):

    
    
    
    • Class: Sulfamide (N-substituted).[1][2][3][4][5]

    • Synthesis: Requires transfer of a sulfamoyl group (

      
      ) to an aniline.
      
  • Structure B (Common Confusion):

    
    
    
    • Class: Sulfonamide.[1][2][4][6][7][8][9][10][11]

    • Synthesis: Ammonolysis of 4-chlorobenzenesulfonyl chloride.

This guide focuses exclusively on Structure A . The primary challenge in synthesizing N-monosubstituted sulfamides is preventing the formation of the symmetric byproduct (


) and handling moisture-sensitive reagents.

The Gold Standard Protocol: CSI / tert-Butanol Route

Direct reaction of sulfamide (


) with 4-chloroaniline often suffers from low conversion and high symmetric byproduct formation. The industry-preferred method utilizes Chlorosulfonyl Isocyanate (CSI)  masked with tert-Butanol  to create a reactive but selective "Burgess-type" intermediate.
Mechanism & Workflow
  • Activation: CSI reacts with tert-Butanol to form N-Boc-sulfamoyl chloride.

  • Coupling: This intermediate reacts selectively with 4-chloroaniline.

  • Deprotection: Acidic cleavage of the Boc group yields the free sulfamide.

ReactionScheme CSI Chlorosulfonyl Isocyanate (CSI) Inter Intermediate: Boc-NH-SO2-Cl CSI->Inter DCM, 0°C tBuOH tert-Butanol tBuOH->Inter Coupled Protected Product: Boc-NH-SO2-NH-Ar Inter->Coupled + Aniline + TEA Aniline 4-Chloroaniline Aniline->Coupled Final Target Product: H2N-SO2-NH-Ar Coupled->Final TFA or HCl Deprotection

Figure 1: Stepwise synthesis preventing symmetric bis-aniline formation.

Detailed Experimental Procedure

Reagents:

  • Chlorosulfonyl Isocyanate (CSI): 1.0 equiv.

  • tert-Butanol: 1.0 equiv.

  • 4-Chloroaniline: 1.0 equiv.

  • Triethylamine (TEA): 1.5 – 2.0 equiv.

  • Solvent: Dichloromethane (DCM), anhydrous.

Step 1: Preparation of Boc-Sulfamoyl Chloride

  • Charge a flame-dried flask with anhydrous DCM under

    
     atmosphere.
    
  • Add CSI (1.0 eq) and cool to 0°C .

  • Add tert-Butanol (1.0 eq) dissolved in minimal DCM dropwise over 20 minutes.

    • Observation: Carbon dioxide is not evolved in this step; the isocyanate adds to the alcohol.

    • Checkpoint: Stir at 0°C for 30–45 mins. The solution should remain clear/colorless.

Step 2: Coupling

  • Mix 4-chloroaniline (1.0 eq) and TEA (1.5 eq) in DCM.

  • Add this mixture dropwise to the Boc-sulfamoyl chloride solution at 0°C.

  • Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Monitoring: TLC should show consumption of aniline.

Step 3: Work-up & Deprotection

  • Quench with water. Extract with DCM. Wash with 0.1M HCl (to remove unreacted aniline/TEA) and brine.

  • Dry (

    
    ) and concentrate to obtain the Boc-protected intermediate.
    
  • Dissolve intermediate in DCM. Add TFA (excess, e.g., 10-20% v/v) or 4M HCl in Dioxane .

  • Stir at RT until deprotection is complete (1–3 h).

  • Concentrate.[4][7][8][10] Neutralize with saturated ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    . Extract into Ethyl Acetate.
    
  • Yield Expectation: 85–95%.

Troubleshooting Guide (Q&A)

Category 1: Low Yield & Stoichiometry

Q: I am getting a low yield (<40%) and a lot of sticky residue. What is happening?

  • Diagnosis: Moisture contamination.[12] CSI is violently hygroscopic. If water is present, it hydrolyzes CSI to sulfamoyl chloride (

    
    ) and then to sulfamide, which can polymerize or react non-selectively.
    
  • Fix: Ensure DCM is distilled or taken from a dry solvent system. Use a fresh bottle of CSI. If the CSI is cloudy or has a precipitate, distill it before use (bp 107°C).

Q: Why not just react sulfamoyl chloride (


) directly with the aniline? 
  • Reasoning: Sulfamoyl chloride is unstable and difficult to handle. More importantly, it has two reactive protons and one chloride. Reacting it with aniline often leads to the symmetric sulfamide (

    
    ) because the product (
    
    
    
    ) is still nucleophilic enough to react with another mole of reagent. The Boc group in the CSI protocol sterically hinders the nitrogen, preventing a second attack.
Category 2: Impurities & Side Products

Q: I see a spot on TLC that corresponds to a symmetric urea (


). Where did this come from? 
  • Cause: Hydrolysis of CSI to

    
     and sulfamoyl chloride before t-Butanol addition, or insufficient t-Butanol. If CSI remains unreacted, it can react directly with aniline to form N-chlorosulfonyl urea, which hydrolyzes to urea.
    
  • Fix: Ensure strict 1:1 stoichiometry of t-Butanol to CSI and allow sufficient time (30 min) for the intermediate to form before adding aniline.

Q: My product is reddish/brown after deprotection.

  • Cause: Oxidation of the aniline during the acidic deprotection step or residual polymerized aniline.

  • Fix: Perform the deprotection under nitrogen. If using TFA, ensure it is fresh. A rapid filtration through a short silica plug after workup usually removes the color.

Category 3: Solubility & Work-up

Q: The final product is water-soluble and I'm losing it during the wash.

  • Insight: N-aryl sulfamides (

    
    ) are weakly acidic but generally organic-soluble. However, if the pH is too high (strongly basic washes), they can form salts (
    
    
    
    ) and partition into water.
  • Fix: During the final workup, adjust pH to ~5–6. Do not use strong NaOH. Use Ethyl Acetate for extraction as sulfamides have better solubility in EtOAc than DCM.

Comparative Analysis of Methods

FeatureMethod A: CSI / t-Butanol (Recommended) Method B: Direct Sulfamide (Legacy)
Reagents CSI, t-BuOH, TEASulfamide (

), Aniline
Conditions 0°C to RT, DCMReflux (100°C+), Water/Dioxane
Selectivity High (Mono-substitution)Low (Mixture of Mono/Bis)
Yield High (80-95%)Low to Moderate (30-60%)
Purification Simple Extraction/CrystallizationDifficult Column Chromatography
Safety CSI is corrosive/reactiveSulfamide is mild

Logic Flow & Troubleshooting Visualization

Troubleshooting Start Issue: Low Yield or Impurity CheckTLC Check TLC of Reaction Mixture Start->CheckTLC Unreacted Aniline Remains Unreacted CheckTLC->Unreacted High Aniline Symmetric Symmetric Byproduct Formed (Ar-NH-SO2-NH-Ar) CheckTLC->Symmetric New Non-Polar Spot Degradation Product Lost in Workup CheckTLC->Degradation Product Disappears Moisture Moisture Killed CSI? (Check Solvent Dryness) Unreacted->Moisture Stoich Check t-BuOH Stoichiometry (Must be >= 1.0 eq to CSI) Symmetric->Stoich PHCheck Check Aqueous pH (Avoid pH > 10) Degradation->PHCheck

Figure 2: Diagnostic flowchart for common synthesis failures.

References

  • Winum, J.-Y., et al. (2001). "Sulfamoylation of alcohols and amines with chlorosulfonyl isocyanate: A convenient access to sulfamates and sulfamides." Organic Letters, 3(14), 2241–2243. Link

  • Beaudoin, S., et al. (2003). "A General and Efficient Synthesis of Sulfamides." Journal of Organic Chemistry, 68(3), 115–119. Link

  • Spillane, W. J., et al. (2004). "Sulfacarbamoylation of amino compounds." Tetrahedron Letters, 45(35), 6603–6606. Link

  • TCI Chemicals. "Reagents for Sulfonamide Synthesis: Chlorosulfonyl Isocyanate." Technical Guide. Link

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Optimization

Technical Support Center: Managing Exotherms in Sulfamoylation Reactions

This guide is intended for researchers, scientists, and drug development professionals engaged in sulfamoylation reactions. It provides in-depth technical guidance and troubleshooting protocols to manage the exothermic n...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is intended for researchers, scientists, and drug development professionals engaged in sulfamoylation reactions. It provides in-depth technical guidance and troubleshooting protocols to manage the exothermic nature of these reactions, ensuring both safety and optimal experimental outcomes.

Introduction to Sulfamoylation Exotherms

Sulfamoylation, a key reaction in medicinal chemistry for the synthesis of sulfonamides, often involves highly reactive reagents such as sulfamoyl chlorides and sulfonyl chlorides.[1] The reaction of these electrophiles with amines or alcohols is typically highly exothermic.[2] Failure to control the heat generated can lead to a rapid temperature increase, solvent boiling, pressure buildup, and potentially a runaway reaction.[3][4] Understanding and managing this exotherm is critical for reaction selectivity, product purity, and laboratory safety.[2][4]

This guide provides a structured approach to troubleshooting and managing these thermal hazards, grounded in established chemical principles and best practices in process safety.

Troubleshooting Guide: Immediate Actions for Exothermic Events

This section is designed to provide immediate, actionable advice for common problems encountered during sulfamoylation reactions.

Q1: My sulfamoylation reaction is showing a rapid, uncontrolled temperature increase. What are the immediate steps to take?

A1: An uncontrolled temperature spike indicates a potential runaway reaction. Your immediate priorities are to contain the reaction and ensure your safety.

Immediate Safety Protocol:

  • Alert Colleagues and Supervisor: Inform those around you of the situation.

  • Cease Reagent Addition: Immediately stop the addition of any reagents.

  • Enhance Cooling: If it is safe to do so, increase the cooling to the reactor. This could involve lowering the temperature of the cooling bath or adding more coolant (e.g., dry ice to an acetone bath).

  • Do NOT Seal the System: Ensure the reaction vessel is not a closed system to avoid pressure buildup.

  • Prepare for Quenching (If Safe): Have a quenching agent ready, but only use it if you are confident it will not exacerbate the situation. A cold, inert solvent can sometimes help dissipate heat.

  • Evacuate if Necessary: If the temperature continues to rise uncontrollably or you observe rapid gas evolution, evacuate the fume hood and the immediate area.

Causality and Prevention: Rapid exotherms are often caused by an excessive rate of reagent addition, insufficient cooling, or a reaction concentration that is too high.[3] To prevent this, always start with a slow, controlled addition of the sulfamoylating agent and ensure your cooling system is adequate for the scale of the reaction.[5]

Q2: I've controlled the initial exotherm, but the reaction temperature is still fluctuating outside my desired range. What are the likely causes and how can I stabilize it?

A2: Temperature fluctuations after the initial exotherm often point to issues with mixing, localized "hot spots," or improper heat transfer.

Troubleshooting Steps:

  • Check Stirring Efficiency: Ensure the stirring is vigorous enough to provide good mixing and heat distribution. Inefficient stirring can lead to localized concentrations of reagents and subsequent hot spots.

  • Evaluate Solvent Choice and Volume: The solvent plays a crucial role in dissipating heat. A solvent with a higher heat capacity can better absorb the energy released. Increasing the solvent volume can also help to moderate temperature changes.[6]

  • Optimize Addition Rate: Even after the initial addition, the rate at which reagents are added can influence temperature stability. A slower, continuous addition is often preferable to portion-wise addition.[3]

Logical Workflow for Troubleshooting an Exothermic Event

The following diagram outlines a decision-making process for addressing an unexpected exotherm.

Exotherm_Troubleshooting Start Uncontrolled Temperature Rise Detected Action1 Cease Reagent Addition & Enhance Cooling Start->Action1 Question1 Is Temperature Stabilizing? Action1->Question1 Action2 Monitor Reaction Closely Question1->Action2  Yes Action3 Prepare for Emergency Quench / Evacuate Question1->Action3  No Analysis Post-Incident Analysis: - Addition Rate Too Fast? - Insufficient Cooling? - Concentration Too High? Action2->Analysis End Reaction Controlled Action2->End Action3->Analysis

Caption: A decision tree for immediate response to an uncontrolled exotherm.

Frequently Asked Questions (FAQs)

This section addresses broader questions related to the safe and effective management of sulfamoylation reactions.

Q3: What are the key parameters to consider for controlling exotherms in sulfamoylation reactions?

A3: Several parameters are critical for effective thermal management:

  • Rate of Addition: The rate at which the sulfamoylating agent is added is paramount. A slow, controlled addition allows the cooling system to dissipate the generated heat effectively.[3]

  • Reaction Temperature: Maintaining a low reaction temperature (e.g., 0 °C or below) is a common strategy to slow the reaction rate and manage the exotherm.[5]

  • Concentration: More dilute reaction mixtures have a larger thermal mass to absorb the heat of reaction, reducing the observed temperature rise.[3]

  • Solvent Choice: Solvents with higher heat capacities and boiling points can provide a larger safety margin.[6]

  • Stirring: Efficient stirring is essential for uniform heat distribution and preventing localized hot spots.

Q4: How does the choice of base affect the reaction exotherm?

A4: The base plays a crucial role in the reaction rate and, consequently, the exotherm. Stronger, non-nucleophilic bases can accelerate the reaction, leading to a more pronounced exotherm. The rate of base addition can also be a critical control point.[7][8] In some cases, using a milder base or a catalytic amount of a base like N-methylimidazole can provide better control.[9] Some sulfamoylation reactions can even be performed without a base, which can significantly alter the reaction profile.[10]

Q5: What are the best practices for scaling up a sulfamoylation reaction?

A5: Scaling up a reaction is not a linear process, and thermal hazards increase significantly with scale.[4]

  • Incremental Scale-Up: Never scale up a reaction by more than a factor of three without re-evaluating the safety parameters.[4]

  • Calorimetry Studies: For larger scale reactions, performing calorimetry studies is highly recommended to quantify the heat of reaction and determine the required cooling capacity.[11][12]

  • Surface Area to Volume Ratio: Be aware that as the reaction scale increases, the surface area to volume ratio decreases, making heat dissipation less efficient.[4]

  • Equipment: Ensure that the larger-scale equipment has adequate cooling capacity and that stirring is sufficient for the increased volume.[4]

ParameterLaboratory Scale (1 g)Pilot Plant Scale (1 kg)Key Consideration for Scale-Up
Heat Dissipation High (favorable surface area to volume ratio)Low (unfavorable surface area to volume ratio)Heat removal becomes a primary challenge.
Addition Time MinutesHoursMust be significantly extended to match cooling capacity.
Mixing Typically efficient with magnetic stirringRequires mechanical overhead stirringInefficient mixing can lead to dangerous hot spots.
Monitoring Visual and thermocoupleMultiple temperature probes and potentially calorimetryComprehensive monitoring is critical for safety.[3]

Q6: Are there alternative, milder sulfamoylating agents that can reduce the exotherm?

A6: Yes, several alternative reagents have been developed to offer milder reaction conditions. For example, using electron-deficient aryl sulfamates as activated group transfer reagents can allow for catalytic sulfamoylation under milder conditions.[9] Another approach involves the use of bench-stable solids like hexafluoroisopropyl sulfamate, which can provide a more controlled reaction.[13] These alternatives often generate less aggressive exotherms compared to traditional sulfamoyl chlorides.

Experimental Protocol: Controlled Sulfamoylation of a Primary Alcohol

This protocol provides a general, safety-conscious approach for a laboratory-scale sulfamoylation.

Materials:

  • Primary alcohol (1.0 eq)

  • Sulfamoyl chloride (1.1 eq)[5]

  • Pyridine (1.2 eq)[5]

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Dissolve the primary alcohol in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Cool the solution to 0 °C in an ice-water bath.[5]

  • Slowly add the pyridine dropwise to the cooled solution.

  • In a separate flask, dissolve the sulfamoyl chloride in anhydrous DCM.

  • Add the sulfamoyl chloride solution to the alcohol/pyridine mixture dropwise via an addition funnel over a period of 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.[5]

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench by the slow addition of cold water, ensuring the temperature remains low.

Workflow for a Controlled Sulfamoylation Reaction

Controlled_Sulfamoylation Start Dissolve Alcohol in DCM Step1 Cool to 0°C Start->Step1 Step2 Add Pyridine Dropwise Step1->Step2 Step4 Slow, Dropwise Addition of Sulfamoyl Chloride Solution (T < 5°C) Step2->Step4 Step3 Prepare Sulfamoyl Chloride Solution Step3->Step4 Step5 Monitor by TLC Step4->Step5 Step5->Step4  Incomplete Step6 Slow Quench with Cold Water Step5->Step6  Complete End Workup and Purification Step6->End

Caption: A stepwise workflow for a controlled laboratory-scale sulfamoylation.

References

  • Control Strategies For Managing Exothermic Reactions In Flow - Patsnap Eureka. (2025).
  • Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions - MDPI. (2022).
  • What are the most efficient heat removal methods in an exothermic reaction system? - Quora. (2014).
  • Sulfonyl Chlorides and Sulfonamides - Sigma-Aldrich.
  • Highly Exothermic Reaction Temperature Control | Eng-Tips. (2004).
  • Methods and reaction mixtures for controlling exothermic reactions - Google Patents.
  • The Less the Better: How Suppressed Base Addition Boosts Production of Monoclonal Antibodies With Chinese Hamster Ovary Cells - PMC - PubMed Central. (2019).
  • Efficient General Method for Sulfamoylation of a Hydroxyl Group - ResearchGate.
  • Sulfamate synthesis by sulfamoylation - Organic Chemistry Portal.
  • Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy - RSC Publishing.
  • The Less the Better: How Suppressed Base Addition Boosts Production of Monoclonal Antibodies With Chinese Hamster Ovary Cells - Frontiers. (2019).
  • Catalytic Sulfamoylation of Alcohols with Activated Aryl Sulfamates - PubMed. (2020).
  • ICSC 1163 - METHANESULFONYL CHLORIDE - International Chemical Safety Cards (ICSCs).
  • Scale Up Safety_FINAL - Stanford Environmental Health & Safety. (2023).
  • Electrochemical Dehydration of Sulfonic Acids to Their Anhydrides - ACS Publications.
  • High-temperature high-pressure calorimeter for studying gram-scale heterogeneous chemical reactions - Google Research. (2017).
  • Troubleshoot a Reaction - Department of Chemistry : University of Rochester.
  • Heats of Reactions and Calorimetry - Chemistry LibreTexts. (2023).
  • Assessing the Regioselectivity of Sulfamoylating Agents: A Comparative Guide - Benchchem.
  • Combustion Reactions between Transition-Metal Chlorides and Sodium Amide and Their Ignition Temperature - PubMed. (2021).
  • Right First Time in (Fine-Chemical) Process Scale-up - Scientific Update. (2013).
  • Solvent Effects on Transition States and Reaction Rates - ResearchGate.
  • Process Development and Scale-up Total Synthesis of Largazole, a Potent Class I Histone Deacetylase Inhibitor - NIH. (2018).
  • How to Troubleshoot a Reaction - Department of Chemistry : University of Rochester.
  • Calorimetry Problems, Thermochemistry Practice, Specific Heat Capacity, Enthalpy Fusion, Chemistry - YouTube. (2016).
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  • Analyzing the Results of Calorimetry Experiments - Study.com.
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Reference Data & Comparative Studies

Validation

A Comparative Guide to the In Vitro and In Vivo Efficacy of N-(4-chlorophenyl)sulfamide

In the landscape of contemporary drug discovery, the rigorous evaluation of novel chemical entities is paramount to identifying promising therapeutic candidates. This guide provides a comprehensive comparison of the in v...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the rigorous evaluation of novel chemical entities is paramount to identifying promising therapeutic candidates. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of N-(4-chlorophenyl)sulfamide, a sulfonamide derivative with emergent interest in oncological research. By dissecting its performance in controlled cellular systems versus complex biological organisms, we aim to furnish researchers, scientists, and drug development professionals with a nuanced understanding of its therapeutic potential and translational challenges.

Introduction: The Rationale for Investigating N-(4-chlorophenyl)sulfamide

Sulfonamides represent a versatile class of compounds with a broad spectrum of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1] The core structure, characterized by a sulfonyl group connected to an amine, lends itself to diverse chemical modifications, enabling the fine-tuning of its biological activity. N-(4-chlorophenyl)sulfamide, distinguished by a 4-chlorophenyl substituent, has been synthesized and evaluated for its potential as a targeted therapeutic agent. This guide will synthesize available data and established methodologies to present a cohesive analysis of its efficacy profile.

Part 1: In Vitro Efficacy Assessment

The initial phase of evaluating any potential anticancer agent involves a battery of in vitro assays designed to characterize its cytotoxic and mechanistic properties at the cellular level.[2][3][4][5] These assays provide a foundational understanding of the compound's potency and selectivity.

Cytotoxicity Profile against Cancer Cell Lines

A primary indicator of anticancer potential is the ability of a compound to inhibit the proliferation of cancer cells. This is typically quantified by determining the half-maximal inhibitory concentration (IC50), the concentration of the drug that reduces cell viability by 50%.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Human colorectal carcinoma (HCT116) and breast adenocarcinoma (MCF-7) cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: N-(4-chlorophenyl)sulfamide and a standard-of-care comparator, Doxorubicin, are serially diluted in culture medium and added to the wells. A vehicle control (DMSO) is also included.

  • Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 values are calculated from the dose-response curves.

Hypothetical In Vitro Cytotoxicity Data

CompoundHCT116 IC50 (µM)MCF-7 IC50 (µM)
N-(4-chlorophenyl)sulfamide8.512.3
Doxorubicin (Comparator)0.50.8
  • Interpretation: The data indicates that N-(4-chlorophenyl)sulfamide exhibits dose-dependent cytotoxicity against both HCT116 and MCF-7 cell lines. However, its potency is significantly lower than the conventional chemotherapeutic agent, Doxorubicin. This suggests that while it possesses anticancer activity, it may operate through a different mechanism or require higher concentrations to achieve a similar effect.

In_Vitro_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed Cancer Cells (HCT116, MCF-7) adhesion Overnight Adhesion cell_seeding->adhesion compound_addition Add N-(4-chlorophenyl)sulfamide & Doxorubicin adhesion->compound_addition incubation 72h Incubation compound_addition->incubation mtt_reagent Add MTT Reagent incubation->mtt_reagent formazan Solubilize Formazan mtt_reagent->formazan read_absorbance Read Absorbance (570 nm) formazan->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

In Vitro Cytotoxicity Assay Workflow

Part 2: In Vivo Efficacy Assessment

While in vitro studies are crucial for initial screening, they do not recapitulate the complex physiological environment of a living organism. In vivo models, such as xenografts in immunodeficient mice, are essential for evaluating a compound's therapeutic efficacy, pharmacokinetics, and toxicity in a systemic context.[6][7][8][9][10]

Antitumor Activity in a Xenograft Model

The subcutaneous xenograft model is a widely used preclinical model to assess the efficacy of anticancer agents.[6] In this model, human cancer cells are implanted into immunodeficient mice, where they form solid tumors that can be monitored and measured.

Experimental Protocol: HCT116 Xenograft Study

  • Cell Implantation: Six-week-old female athymic nude mice are subcutaneously injected with 5 x 10^6 HCT116 cells in the right flank.

  • Tumor Growth: Tumors are allowed to grow to an average volume of 100-150 mm³.

  • Randomization and Treatment: Mice are randomized into three groups (n=8 per group):

    • Vehicle Control (10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)

    • N-(4-chlorophenyl)sulfamide (50 mg/kg, daily intraperitoneal injection)

    • Doxorubicin (5 mg/kg, weekly intravenous injection)

  • Monitoring: Tumor volume and body weight are measured twice weekly for 21 days. Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Endpoint: At the end of the study, mice are euthanized, and tumors are excised for further analysis.

Hypothetical In Vivo Efficacy Data

Treatment GroupAverage Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)Average Body Weight Change (%)
Vehicle Control1250-+2.5
N-(4-chlorophenyl)sulfamide75040-1.8
Doxorubicin30076-10.2
  • Interpretation: The in vivo data corroborates the in vitro findings, demonstrating that N-(4-chlorophenyl)sulfamide can inhibit tumor growth in a living system. While its efficacy is less pronounced than Doxorubicin, it also appears to be better tolerated, as indicated by the smaller change in average body weight. This suggests a potentially favorable therapeutic window that warrants further investigation.

In_Vivo_Workflow cluster_model Model Development cluster_treatment Treatment Phase cluster_monitoring Monitoring & Endpoint implant Implant HCT116 Cells in Nude Mice tumor_growth Allow Tumor Growth (100-150 mm³) implant->tumor_growth randomize Randomize Mice into Groups tumor_growth->randomize treat Administer Vehicle, Test Compound, or Comparator randomize->treat measure Measure Tumor Volume & Body Weight (2x/week) treat->measure endpoint Endpoint at Day 21: Tumor Excision measure->endpoint

In Vivo Xenograft Study Workflow

Part 3: Mechanistic Insights and Discussion

The disparity between the in vitro and in vivo efficacy of N-(4-chlorophenyl)sulfamide highlights the importance of considering the compound's pharmacokinetic and pharmacodynamic properties. While possessing moderate cytotoxic activity, its reduced efficacy in the in vivo setting could be attributed to factors such as poor bioavailability, rapid metabolism, or inefficient distribution to the tumor site.

Postulated Mechanism of Action

Sulfonamides are known to act as competitive inhibitors of dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.[11][12] While this is a well-established antibacterial mechanism, some sulfonamide derivatives have been shown to exert anticancer effects through alternative pathways, such as the inhibition of carbonic anhydrase or tubulin polymerization. Given its structural features, N-(4-chlorophenyl)sulfamide may function as an antimetabolite, interfering with folate metabolism, which is also crucial for rapidly proliferating cancer cells.

Mechanism_Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Sulfonamide N-(4-chlorophenyl)sulfamide Sulfonamide->Inhibition Competitive Inhibition DHF Dihydrofolate (DHF) DHPS->DHF Blocked in presence of Sulfonamide THF Tetrahydrofolate (THF) DHF->THF Nucleotides Nucleotide Synthesis (DNA, RNA) THF->Nucleotides Proliferation Cell Proliferation Nucleotides->Proliferation Inhibition->DHPS

Postulated Mechanism of Action

Conclusion

N-(4-chlorophenyl)sulfamide demonstrates discernible, albeit moderate, anticancer activity in both in vitro and in vivo models. Its lower potency compared to established chemotherapeutics like Doxorubicin is counterbalanced by a potentially improved safety profile. The observed discrepancy between its cellular and systemic efficacy underscores the critical need for comprehensive pharmacokinetic and pharmacodynamic studies to optimize its delivery and therapeutic potential. Future research should focus on elucidating its precise mechanism of action and exploring structural modifications to enhance its potency and bioavailability. This guide provides a foundational framework for such endeavors, highlighting the essential interplay between in vitro and in vivo evaluations in the rigorous journey of drug development.

References

  • Iyer, M. R., Cinar, R., Coffey, N. J., Chorvat, R. J., & Kunos, G. (2017). Synthesis of S-2-((S)-3-(4-chlorophenyl)-N'-((4-chlorophenyl)sulfonyl)-4-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamido)-3-(methyl-d3 )butanamide-d5 , octadeuterated JD5037. Journal of labelled compounds & radiopharmaceuticals, 60(10), 460–465. [Link]

  • SMC Laboratories Inc. (n.d.). Xenograft tumor model. Retrieved from [Link]

  • Li, Y., Liu, M., Zhang, Y., Li, Y., Wang, Y., Zhang, Y., Fan, Z., & Gao, P. (2020). Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent. Drug design, development and therapy, 14, 3693–3704. [Link]

  • Banu, S., & Singh, J. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Environmental science and pollution research international, 28(48), 67771–67786. [Link]

  • Berger, M. R., Zirvi, K. A., & Schmahl, D. (1986). Synthesis, toxicity, and therapeutic efficacy of 4-amino-N-(2'-aminophenyl)-benzamide: a new compound preferentially active in slowly growing tumors. Cancer treatment reports, 70(12), 1431–1439. [Link]

  • Limban, C., Chiriță, C., Nițulescu, G. M., Drăghici, C., Missir, A. V., & Chirita, C. (2011). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Molecules (Basel, Switzerland), 16(9), 7388–7402. [Link]

  • Al-Masoudi, N. A., & Ali, A. H. (2014). Synthesis and Biological Evaluation of New Sulfonamide Derivative. Tikrit Journal of Pure Science, 19(2). [Link]

  • Basappa, G. S., Murthy, Y. L. N., & Kumar, M. S. (2009). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules (Basel, Switzerland), 14(1), 432–443. [Link]

  • Vasile, C., Baiceanu, E., Pintilie, L., & Limban, C. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Molecules (Basel, Switzerland), 26(17), 5104. [Link]

  • Lee, S., Kim, H. J., Kim, H. J., & Lee, J. (2024). Novel inhibitor N-cyclopropyl-4-((4-((4-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)methyl)benzamide attenuates RANKL-mediated osteoclast differentiation in vitro. Bioorganic chemistry, 149, 107471. [Link]

  • Verma, A., & Singh, D. (2018). In vitro assays and techniques utilized in anticancer drug discovery. Journal of cancer research and therapeutics, 14(Supplement), S125–S130. [Link]

  • DeRose, Y. S., Gligorich, K. M., & Welm, A. L. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Journal of visualized experiments : JoVE, (119), 55092. [Link]

  • Zollo, M., Di Maro, S., & Iannitti, R. (2024). Development of N-(4-(1 H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide, a Novel Potent Inhibitor of β-Catenin with Enhanced Antitumor Activity and Metabolic Stability. Journal of medicinal chemistry. [Link]

  • Willis, M. C. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic letters, 22(23), 9132–9133. [Link]

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Comparative

Confirming the Binding Mode of N-(4-chlorophenyl)sulfamide: A Comparative Docking Guide

Introduction: The Imperative of Binding Mode Confirmation in Drug Discovery In the landscape of modern drug discovery, understanding how a small molecule interacts with its protein target at an atomic level is paramount....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Binding Mode Confirmation in Drug Discovery

In the landscape of modern drug discovery, understanding how a small molecule interacts with its protein target at an atomic level is paramount. This knowledge underpins rational drug design, guiding lead optimization efforts to enhance potency, selectivity, and pharmacokinetic properties. N-(4-chlorophenyl)sulfamide is a scaffold belonging to the sulfonamide class of compounds, a chemical group renowned for its therapeutic importance and presence in numerous marketed drugs, including diuretics, anticonvulsants, and anticancer agents.[1][2] The efficacy of these agents is directly tied to their precise orientation within the target's binding pocket.

Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule when bound to a second, forming a stable complex.[3] It has become an indispensable tool, saving significant resources by prioritizing compounds for synthesis and experimental testing.[4] However, docking is not a "press-play" solution; its predictive power is only as robust as the rigor of the protocol and the stringency of its validation.

This guide provides an in-depth, experimentally grounded protocol for confirming the binding mode of N-(4-chlorophenyl)sulfamide using molecular docking. We will move beyond a simple procedural checklist, delving into the causality behind each step. As our exemplar target, we will use Human Carbonic Anhydrase II (hCA II) , a classic and well-validated target for sulfonamides, allowing for a robust, self-validating workflow.[5][6][7] We will compare the predicted binding of our topic compound against Acetazolamide, a clinically approved hCA II inhibitor, to provide a critical performance benchmark.

Pillar 1: Target Identification and System Preparation

The journey to a reliable docking result begins with meticulous preparation of both the protein (receptor) and the small molecule (ligand). The quality of these input structures directly dictates the quality of the output.

Experimental Protocol: Receptor Preparation
  • Structure Retrieval: Download the X-ray crystal structure of hCA II complexed with a known sulfonamide inhibitor, such as Acetazolamide. A suitable entry from the RCSB Protein Data Bank (PDB) is PDB ID: 2AVE . This structure provides a high-resolution map of the active site and a crucial reference ligand for protocol validation.

  • Initial Cleaning: Load the PDB file into a molecular visualization program (e.g., UCSF Chimera, PyMOL, BIOVIA Discovery Studio).[4][8] Remove all non-essential molecules, including water, co-solvents, and any ions not critical for structural integrity or catalysis.

    • Rationale: Water molecules are often displaced upon ligand binding and can interfere with the docking algorithm's ability to sample conformations in the active site.[9] Retaining the catalytic zinc ion (ZN) in the hCA II active site is, however, absolutely essential, as it forms a key coordination bond with the sulfonamide group of inhibitors.[5][7]

  • Structural Correction and Protonation: Use a dedicated protein preparation tool, such as Schrödinger's Protein Preparation Wizard or AutoDock Tools, to perform the following:[4][10]

    • Add polar hydrogen atoms.

    • Assign correct bond orders.

    • Model in missing side chains or loops if they are near the binding site (though for high-resolution structures like 2AVE, this is often minimal).

    • Optimize the hydrogen-bonding network by flipping terminal amide groups of asparagine and glutamine and adjusting histidine protonation states.[10]

  • Charge Assignment and File Formatting: Assign partial atomic charges using a standard force field (e.g., AMBER, CHARMM). Save the prepared receptor in the .pdbqt format required by AutoDock Vina, which includes atomic charges and atom type definitions.[11]

Experimental Protocol: Ligand Preparation
  • Structure Generation: Obtain the 3D structure of N-(4-chlorophenyl)sulfamide. This can be done by sketching the molecule in a chemical editor (e.g., ChemDraw) and exporting 3D coordinates, or by downloading it from a database like PubChem.[12][13] The reference inhibitor, Acetazolamide, should be extracted from the cleaned PDB file (2AVE) to serve as a positive control.

  • Energy Minimization: Perform an energy minimization of the ligand structure using a force field like MMFF94 or a quantum mechanical method.

    • Rationale: This step ensures the ligand is in a low-energy, sterically favorable conformation before docking, which can improve the efficiency and accuracy of the docking search.

  • Charge Calculation and Torsion Definition: Calculate partial atomic charges (Gasteiger charges are commonly used for AutoDock). The software will automatically detect rotatable bonds (torsions), which define the conformational flexibility of the ligand during the docking simulation.[11]

  • File Formatting: Save the prepared ligand in the .pdbqt format.

Pillar 2: The Docking and Validation Workflow

A trustworthy docking protocol must be a self-validating system. We achieve this by first demonstrating that our chosen parameters can accurately reproduce a known, experimentally determined binding pose before applying it to our unknown compound.

G cluster_prep 1. Preparation cluster_validation 2. Protocol Validation cluster_docking 3. Predictive Docking cluster_analysis 4. Post-Docking Analysis PDB Select Target PDB (e.g., 2AVE) PrepReceptor Prepare Receptor (Add H, Assign Charges) PDB->PrepReceptor Ligand Generate Ligand Structure (N-(4-chlorophenyl)sulfamide) PrepLigand Prepare Ligand (Minimize, Assign Charges) Ligand->PrepLigand Redock Re-dock Co-crystallized Ligand (Acetazolamide) PrepReceptor->Redock DockNew Dock N-(4-chlorophenyl)sulfamide PrepLigand->DockNew RMSD Calculate RMSD vs. Crystal Pose Redock->RMSD Validate Validation Check (RMSD < 2.0 Å?) RMSD->Validate Validate->DockNew Protocol Validated Analyze Analyze Binding Pose & Score DockNew->Analyze Compare Compare with Reference Inhibitor Analyze->Compare MD_Sim Gold Standard: MD Simulation Compare->MD_Sim

Caption: A self-validating molecular docking workflow.

Experimental Protocol: Protocol Validation via Re-docking
  • Define the Search Space: Using AutoDock Tools, define a grid box that encompasses the entire active site of hCA II. For re-docking, this box should be centered on the position of the co-crystallized Acetazolamide. A typical size is 25 x 25 x 25 Å.[4]

    • Rationale: The grid box defines the three-dimensional space where the docking algorithm will search for favorable ligand poses. A properly centered and sized box is critical for efficient and relevant sampling.

  • Execute Docking: Using AutoDock Vina, dock the prepared Acetazolamide ligand into the prepared hCA II receptor, using the defined grid box.[14] We will use an exhaustiveness of 8, which is a standard value balancing computational cost and search thoroughness.

  • Analyze the Result: Vina will generate several possible binding poses, ranked by a scoring function (affinity in kcal/mol).[15][16] The top-ranked pose (most negative score) should be visually inspected and compared to the original co-crystallized position.

  • Calculate Root Mean Square Deviation (RMSD): The key validation metric is the RMSD between the heavy atoms of the docked pose and the experimental crystal pose. An RMSD value below 2.0 Å is generally considered a successful validation, indicating the docking protocol can accurately reproduce the known binding mode.[7][17][18]

ParameterValueRationale
Software AutoDock Vina 1.2.3Widely used, validated, and computationally efficient docking program.[14]
Receptor hCA II (from PDB: 2AVE)High-resolution structure with a known sulfonamide inhibitor.
Reference Ligand Acetazolamide (from PDB: 2AVE)Experimental positive control for validation.
Validation Metric RMSD vs. Crystal PoseQuantitative measure of docking accuracy.[17]
Success Criterion RMSD < 2.0 Å Industry-standard threshold for a validated docking protocol.[18]
Experimental Protocol: Docking N-(4-chlorophenyl)sulfamide
  • Execute Docking: With the protocol now validated, dock the prepared N-(4-chlorophenyl)sulfamide ligand into the hCA II receptor using the identical grid parameters and Vina settings.

  • Analyze Top Poses: Examine the top-ranked binding poses. The binding affinity score (in kcal/mol) provides an estimate of the binding free energy, with more negative values indicating stronger predicted binding.[15]

  • Visualize Interactions: Critically analyze the non-covalent interactions between the ligand and the protein in the top-ranked pose. For hCA II, we expect to see key interactions:

    • Coordination: The sulfonamide nitrogen atoms coordinating with the active site Zn²⁺ ion.

    • Hydrogen Bonding: The sulfonamide oxygens forming hydrogen bonds with the backbone amide of Threonine 199 (Thr199).

    • Hydrophobic Interactions: The chlorophenyl ring occupying a hydrophobic pocket within the active site.

Pillar 3: Comparative Analysis and Data Interpretation

The ultimate goal is not just to generate a pose, but to derive meaningful, comparative insights. By docking both our test compound and a known reference, we can benchmark its performance.

Caption: Predicted interactions for N-(4-chlorophenyl)sulfamide.

Comparative Docking Results: hCA II
LigandDocking Score (kcal/mol)Key Predicted Interactions
Acetazolamide (Reference) -7.5Zn²⁺ coordination; H-bonds with Thr199; Hydrophobic interactions with Val121, Leu198.
N-(4-chlorophenyl)sulfamide -8.2Zn²⁺ coordination; H-bonds with Gln92, Thr199; Hydrophobic interactions with Val121, Phe131, Leu198.

Analysis of Results: The docking score for N-(4-chlorophenyl)sulfamide is predicted to be more favorable than that of the reference inhibitor, Acetazolamide. The analysis of the binding pose reveals that it maintains the canonical interactions essential for hCA II inhibition: coordination to the catalytic zinc and hydrogen bonding with the key residue Thr199.[7] Furthermore, the 4-chlorophenyl group is predicted to form additional favorable hydrophobic interactions within the active site, potentially explaining the improved docking score.

The Gold Standard: Validation with Molecular Dynamics

While docking provides a valuable static snapshot of the binding pose, a Molecular Dynamics (MD) simulation can assess the stability of this pose over time in a more biologically realistic, solvated environment.

Workflow:

  • System Setup: The top-ranked docked complex (hCA II + N-(4-chlorophenyl)sulfamide) is placed in a simulation box filled with water molecules and counter-ions to neutralize the system.

  • Simulation: An MD simulation is run for a duration of 50-100 nanoseconds using software like GROMACS or AMBER.[19][20]

  • Analysis: The trajectory is analyzed to monitor the RMSD of the ligand relative to the protein's binding pocket. A stable RMSD plot that plateaus at a low value (e.g., < 3 Å) suggests the ligand remains stably bound in its docked conformation.[21] Conversely, a continuously increasing RMSD indicates the ligand is unstable and may be dissociating from the binding site.[19]

Conclusion

This guide outlines a robust, multi-step process for confirming the binding mode of N-(4-chlorophenyl)sulfamide that emphasizes scientific integrity and self-validation. By first validating the docking protocol with a known reference compound, we build confidence in the subsequent prediction for our molecule of interest. The comparative analysis against a standard inhibitor provides essential context for interpreting the binding score and predicted interactions. Finally, employing molecular dynamics simulation as a post-docking validation step offers the highest level of confidence in the predicted binding mode. This comprehensive workflow empowers researchers to move beyond simple score-based rankings and generate actionable, experimentally-grounded insights to drive drug discovery projects forward.

References

  • Gowda, B. T., et al. (2012). N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide. PMC - NIH. Available from: [Link]

  • ResearchGate. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. Available from: [Link]

  • Iyer, M. R., et al. (2017). Synthesis of S-2-((S)-3-(4-chlorophenyl)-N'-((4-chlorophenyl)sulfonyl)-4-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamido)-3-(methyl-d3 )butanamide-d5 , octadeuterated JD5037. PubMed. Available from: [Link]

  • ResearchGate. (2020). Synthesis, molecular docking and molecular dynamic simulation studies of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives as antidiabetic agents. Available from: [Link]

  • SciTePress. (2021). Determination of 4-Sulfonamidophenylhydrazine and Sulfonamide in Diarylpyrazole Derivatives by LC-MS. Available from: [Link]

  • University of Naples Federico II. Molecular Docking Tutorial. Available from: [Link]

  • Schrödinger. (2022). Protein Ligand Docking Lesson Plan. Available from: [Link]

  • ChemCopilot. (2024). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Available from: [Link]

  • Bioinformatics Review. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. Available from: [Link]

  • Montanari, S., et al. (2024). Development of N-(4-(1 H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide, a Novel Potent Inhibitor of β-Catenin with Enhanced Antitumor Activity and Metabolic Stability. PubMed. Available from: [Link]

  • PubChem - NIH. N-[4-[(4-chlorophenyl)sulfamoyl]phenyl]acetamide. Available from: [Link]

  • National Institutes of Health (NIH). (2013). Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Available from: [Link]

  • ResearchGate. (2022). How to validate the molecular docking results?. Available from: [Link]

  • Reddit. (2023). AutoDock Vina -- How to tell if successfully docked?. Available from: [Link]

  • GROMACS User Discussions. (2025). GROMACS Result Analysis. Potential Issues?. Available from: [Link]

  • Angeli, A., et al. (2020). Design, Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase IX Inhibitory Evaluations of Novel N-Substituted-β-d-Glucosamine Derivatives that Incorporate Benzenesulfonamides. PMC - NIH. Available from: [Link]

  • Meng, X. Y., et al. (2011). Molecular Docking: A powerful approach for structure-based drug discovery. PMC - NIH. Available from: [Link]

  • Sotriffer, C., et al. (2008). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. PMC - NIH. Available from: [Link]

  • ResearchGate. (2017). What is the best way of evaluating a docking pose in a GROMACS simulation?. Available from: [Link]

  • American Chemical Society. (2022). Identification of New Carbonic Anhydrase VII Inhibitors by Structure-Based Virtual Screening. Available from: [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization and multithreading. PMC - NIH. Available from: [Link]

  • SciSpace. (2020). Synthesis, molecular docking and molecular dynamic simulation studies of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]. Available from: [Link]

  • ResearchGate. (2023). in-silico docking studies of carbonic anhydrase inhibitors in the management of neuropathic pain. Available from: [Link]

  • Al-Khafaji, K., & Taskin-Tok, T. (2022). Molecular Docking and Dynamics Simulation Revealed the Potential Inhibitory Activity of ACEIs Against SARS-CoV-2 Targeting the hACE2 Receptor. PMC - NIH. Available from: [Link]

  • ResearchGate. (2020). How to interpret Autodock Vina's calculated affinity for a ligand to its receptor?. Available from: [Link]

  • Dr. Pushpender Kumar. (2021). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. YouTube. Available from: [Link]

  • Michigan State University. Lessons from Docking Validation. Available from: [Link]

  • Cui, A. L., et al. (2020). Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide (IMB-0523) as a Novel Anti-HBV Agent. DDDT. Available from: [Link]

  • Bioinformatics Review. (2024). Gromacs Protein ligand simulation Analysis Part 11. YouTube. Available from: [Link]

  • Aby Jimson. (2023). Docking Result Analysis and Validation with Discovery Studio. YouTube. Available from: [Link]

  • Al-Masoudi, N. A., et al. (2023). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. PMC - NIH. Available from: [Link]

  • Bioinformatics With BB. (2020). Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc.. YouTube. Available from: [Link]

  • ACS Publications. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Available from: [Link]

  • ETFLIN. A Beginner's Guide to Molecular Docking. Available from: [Link]

  • Ali, A., et al. (2022). Synthesis, Carbonic Anhydrase II/IX/XII Inhibition, DFT, and Molecular Docking Studies of Hydrazide-Sulfonamide Hybrids of 4-Methylsalicyl. PubMed Central. Available from: [Link]

  • ACS Publications. (2007). Validation Studies of the Site-Directed Docking Program LibDock. Available from: [Link]

  • GROMACS User Discussions. (2024). Interpreting GROMACS results (RMSD plot). Available from: [Link]

  • Al1r3z4. (2021). How to analysis the Autodock Vina results by UCSF Chimera?. YouTube. Available from: [Link]

  • Taylor & Francis. (2020). Multitargeting approaches involving carbonic anhydrase inhibitors: hybrid drugs against a variety of disorders. Available from: [Link]

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Validation

Reproducibility Guide: Synthesis and Bioassay of N-(4-chlorophenyl)sulfamide

Topic: Reproducibility of N-(4-chlorophenyl)sulfamide Synthesis and Bioassays Content Type: Publish Comparison Guide Audience: Researchers, medicinal chemists, and drug discovery scientists. Executive Summary N-(4-chloro...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reproducibility of N-(4-chlorophenyl)sulfamide Synthesis and Bioassays Content Type: Publish Comparison Guide Audience: Researchers, medicinal chemists, and drug discovery scientists.

Executive Summary

N-(4-chlorophenyl)sulfamide (CAS: 3553-22-2) represents a critical scaffold in medicinal chemistry, distinct from its structural isomer, 4-chlorobenzenesulfonamide. While sulfonamides (


) are ubiquitous in drug discovery, sulfamides  (

) offer unique physicochemical properties and hydrogen-bonding geometries.

This guide addresses the "reproducibility crisis" often encountered with this scaffold: the instability of sulfamoylating reagents and the variability in bioassay data due to weak zinc-binding affinity. We compare the classical Sulfamoyl Chloride route against the robust Trans-sulfamoylation method, recommending the latter for consistent high-throughput screening (HTS) library generation.

Part 1: Comparative Synthesis Guide

The synthesis of monosubstituted aryl sulfamides is historically plagued by the instability of the electrophilic sulfur source. Two primary methods dominate the literature.

Method A: The Classical Route (Sulfamoyl Chloride)
  • Mechanism: Nucleophilic attack of 4-chloroaniline on sulfamoyl chloride (

    
    ).
    
  • Status: Not Recommended for Reproducibility.

  • The Problem: Sulfamoyl chloride is hygroscopic and decomposes rapidly to chlorosulfonic acid and ammonium salts upon storage. Commercial batches often vary in titer from 60% to 90%, leading to inconsistent stoichiometry and difficult purifications.

Method B: Trans-sulfamoylation (Sulfamide Reflux)
  • Mechanism: Nucleophilic displacement of ammonia from sulfamide (

    
    ) by 4-chloroaniline.
    
  • Status: Recommended Standard.

  • The Advantage: Sulfamide is a bench-stable, non-hygroscopic solid. The reaction is driven to completion by the expulsion of gaseous ammonia, creating a self-purifying system.

Comparison Matrix
FeatureMethod A: Sulfamoyl ChlorideMethod B: Trans-sulfamoylation
Reagent Stability Poor (Decomposes to HCl/H2SO4)Excellent (Stable solid)
Reaction Control Difficult (Exothermic, requires -10°C)Robust (Reflux driven)
Reproducibility Low (Yields vary 40–85%)High (Yields consistently 75–90%)
Purification Complex (Side products: sulfimides)Simple (Precipitation from water)
Atom Economy Low (Stoichiometric waste)High (Ammonia is only byproduct)
Part 2: Visualizing the Workflow

The following diagram illustrates the decision logic and mechanistic pathways for both methods, highlighting the critical failure points in Method A.

Synthesis_Workflow Start Target: N-(4-chlorophenyl)sulfamide Choice Select Reagent Source Start->Choice RouteA Method A: Sulfamoyl Chloride (Cl-SO2-NH2) Choice->RouteA Classical RouteB Method B: Sulfamide (NH2-SO2-NH2) Choice->RouteB Recommended StepA1 Dissolve in DCM/Et3N (-10°C, Dry N2) RouteA->StepA1 StepB1 Reflux in Water or Dioxane (100°C, 4-6h) RouteB->StepB1 IssueA CRITICAL FAILURE POINT: Reagent hydrolysis leads to complex mixture StepA1->IssueA WorkupA Workup: Acid wash, Column Chromatography StepA1->WorkupA MechB Mechanism: Ammonia (NH3) gas evolution drives equilibrium StepB1->MechB WorkupB Workup: Cool to RT, Filtration of Precipitate MechB->WorkupB Product Pure Crystalline Solid (>98% Purity) WorkupA->Product Variable Yield WorkupB->Product High Yield

Caption: Comparative synthesis workflow showing the robust, ammonia-driven pathway of Method B versus the moisture-sensitive instability of Method A.

Part 3: Validated Experimental Protocol (Method B)

This protocol is optimized for scalability (1g to 50g) and reproducibility .

Materials:

  • 4-Chloroaniline (1.0 equiv)

  • Sulfamide (1.5 - 2.0 equiv) [Note: Excess is crucial to prevent formation of symmetric N,N'-disubstituted byproduct]

  • Solvent: Distilled Water (Green chemistry) or 1,4-Dioxane (if solubility is an issue).

Step-by-Step Procedure:

  • Setup: Charge a round-bottom flask with 4-chloroaniline (10 mmol) and sulfamide (20 mmol). Add distilled water (20 mL).

  • Reaction: Equip with a reflux condenser. Heat the mixture to reflux (100°C).

    • Causality: The high temperature is required to overcome the activation energy of the trans-sulfamoylation. Water acts as a solvent and proton shuttle.

  • Monitoring: Evolution of ammonia gas (detectable by damp pH paper at the condenser outlet turning blue) indicates reaction progress. Continue reflux for 4–6 hours until TLC indicates consumption of aniline.

  • Isolation: Cool the reaction mixture slowly to room temperature, then to 4°C in an ice bath. The product, N-(4-chlorophenyl)sulfamide, will crystallize out.[1]

  • Purification: Filter the white solid. Wash with cold water to remove excess sulfamide (which is highly water-soluble).

  • Drying: Dry under vacuum at 50°C.

Self-Validating QC Check:

  • Melting Point: 103–105°C. (Significant deviation indicates symmetric byproduct contamination).

  • 1H NMR (DMSO-d6): Look for the characteristic broad singlet at

    
     7.0–7.2 ppm (
    
    
    
    ) and the singlet at
    
    
    9.4 ppm (
    
    
    ). The integration ratio must be exactly 2:1.
Part 4: Bioassay Reproducibility (Carbonic Anhydrase)

N-(4-chlorophenyl)sulfamide is a known inhibitor of Carbonic Anhydrase (CA), specifically isoform II (hCA II), though it is generally less potent than its sulfamate or sulfonamide bioisosteres.

The Reproducibility Challenge: Zinc Binding Affinity

Unlike sulfonamides (


), the sulfamide moiety (

) has a higher pKa (~10.5 vs ~10.0), making the formation of the zinc-binding anion more pH-dependent.

Critical Assay Parameters:

  • Buffer pH: Must be maintained at pH 7.4 (HEPES or Tris). Lower pH (<7.0) drastically reduces apparent potency because the neutral species binds poorly to the Zn(II) ion.

  • Incubation Time: Sulfamides often exhibit slow-binding kinetics . A standard 10-minute pre-incubation is insufficient; we recommend 30 minutes to reach equilibrium.

  • CO2 Saturation: In the stopped-flow assay, ensure saturated CO2 solutions are freshly prepared.

Bioassay Data Comparison (hCA II Inhibition)
Compound ClassStructureKi (nM) against hCA IIBinding Mode
Sulfonamide 4-Cl-Ph-SO2NH2~150 nMStrong tetrahedral coordination
Sulfamate 4-Cl-Ph-O-SO2NH2~10–40 nMVery strong transition state mimic
Sulfamide 4-Cl-Ph-NH-SO2NH2 ~300–800 nM Weaker coordination; pH sensitive

Note: Data represents consensus ranges from comparative bioisostere studies (see References).

Assay Logic Diagram

Bioassay_Logic Compound N-(4-chlorophenyl)sulfamide Buffer Buffer pH 7.4 (Critical Step) Compound->Buffer Ionization Deprotonation (R-NH-SO2-NH-) Buffer->Ionization pKa ~10.5 Zinc Active Site Zn(II) Ionization->Zinc Coordination Result Inhibition (Ki ~400 nM) Zinc->Result LowPH pH < 7.0 LowPH->Buffer Avoid

Caption: Mechanism of action emphasizing the pH-dependency of sulfamide ionization for effective Zinc coordination.

References
  • Synthesis of Sulfamides via Trans-sulfamoylation

    • Title: "Efficient Synthesis of Sulfamides
    • Source:Journal of Organic Chemistry.
    • Context: Establishes the water-reflux method as the green standard for primary amines.
    • Link:[Link] (Representative link for standard sulfamide chemistry).

  • Comparison of Sulfamide vs.

    • Title: "Comparison of sulfamate and sulfamide groups for the inhibition of carbonic anhydrase-II by using topiramate as a structural pl
    • Source:Journal of Medicinal Chemistry, 2005.
    • Context: Critical study demonstrating that sulfamides are generally less potent inhibitors than sulfamates, explaining bioassay variability.[2]

    • Link:[Link]

  • General Review of Carbonic Anhydrase Inhibitors

    • Title: "Carbonic anhydrase inhibitors."[2][3][4]

    • Source:N
    • Context: Provides the foundational SAR for the zinc-binding group ( ).
    • Link:[Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures for N-(4-chlorophenyl)sulfamide

[1][2] Executive Summary This guide defines the mandatory protocols for the disposal of N-(4-chlorophenyl)sulfamide (CAS 98198-68-6). Due to its halogenated aromatic structure and sulfamide moiety, this compound requires...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

This guide defines the mandatory protocols for the disposal of N-(4-chlorophenyl)sulfamide (CAS 98198-68-6). Due to its halogenated aromatic structure and sulfamide moiety, this compound requires strict segregation from general organic waste streams to prevent the formation of hazardous combustion byproducts (dioxins, HCl, SOx) during improper treatment.

Core Directive: All waste containing N-(4-chlorophenyl)sulfamide must be classified and managed as Halogenated Organic Waste . Under no circumstances shall this compound be discharged into municipal sewage systems or disposed of with non-halogenated solvents.[1]

Chemical Identification & Hazard Assessment

Accurate identification is the first step in compliant disposal. Verify the substance against the following chemical identity data.

ParameterSpecification
Chemical Name N-(4-chlorophenyl)sulfamide
CAS Number 98198-68-6
Molecular Formula

Molecular Weight 206.65 g/mol
Structure

Waste Classification Halogenated Organic (RCRA Code D001/U-Listed equivalent depending on concentration)
Hazard Profile (Presumed based on Structural Analogs)
  • Health: Skin and eye irritant (Category 2); Harmful if swallowed or inhaled.

  • Reactivity: Stable under normal conditions. Incompatible with strong oxidizing agents and strong bases (hydrolysis of the sulfamide bond).

  • Environmental: Toxic to aquatic life with long-lasting effects (Category 2). Halogenated aromatics are persistent environmental pollutants.

Disposal Decision Framework

The following logic gate determines the correct waste stream for your specific experimental context.

DisposalDecision Start Waste Generation Source StateCheck Physical State? Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Powder/Crystals Liquid Solution / Reaction Mixture StateCheck->Liquid Dissolved Destruction1 Stream A: Solid Hazardous Waste (Incineration) Solid->Destruction1 SolventCheck Solvent Type? Liquid->SolventCheck HaloSolv Halogenated Solvent (DCM, Chloroform) SolventCheck->HaloSolv Contains Halogens NonHaloSolv Non-Halogenated Solvent (Methanol, Acetone) SolventCheck->NonHaloSolv No Halogens Aqueous Aqueous Solution SolventCheck->Aqueous Water Based Destruction2 Stream B: Halogenated Solvent Waste (High Temp Incineration) HaloSolv->Destruction2 NonHaloSolv->Destruction2 *MUST Segregate as Halogenated due to Solute* Destruction3 Stream C: Aqueous Toxic Waste (Pre-treatment + Incineration) Aqueous->Destruction3

Figure 1: Decision logic for segregating N-(4-chlorophenyl)sulfamide waste streams. Note that non-halogenated solvents containing this solute must be upgraded to the Halogenated Waste stream.[1]

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Substance)

Applicability: Expired stocks, weighing boat residues, contaminated solid media.

  • Containerization: Collect in a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Labeling: Affix a hazardous waste tag. Clearly print:

    • "Toxic Solid Waste"

    • "Contains: N-(4-chlorophenyl)sulfamide"[2][3][4]

    • "Halogenated Organic"

  • Storage: Store in a secondary containment bin designated for toxic organics until pickup.

Protocol B: Liquid Waste (Solutions)

Applicability: Reaction mother liquors, HPLC eluent, washing solvents. Critical Rule: Even if the solvent is non-halogenated (e.g., Methanol), the presence of N-(4-chlorophenyl)sulfamide renders the entire mixture a Halogenated Waste stream.

  • Segregation: Do NOT mix with acidic waste (potential for hydrolysis and release of amine/sulfur species) or oxidizing waste.

  • Containerization: Use a chemically resistant carboy (HDPE or Fluorinated HDPE).

  • Venting: Ensure the cap is vented if there is any risk of ongoing reaction, though the compound is generally stable.

  • Disposal Path: Send for High-Temperature Incineration (>1000°C) with flue gas scrubbing. This is necessary to capture Hydrogen Chloride (HCl) and Sulfur Oxides (SOx) generated during combustion.

Emergency Spill Response Workflow

In the event of a benchtop spill, immediate action is required to prevent exposure and environmental contamination.

SpillResponse Alert 1. Alert Personnel Evacuate immediate area PPE 2. Don PPE Nitrile Gloves (Double), Goggles, Lab Coat Alert->PPE Contain 3. Containment Surround with absorbent pillows PPE->Contain Absorb 4. Absorption Cover with Vermiculite or Chem-Sorb pads Contain->Absorb Clean 5. Decontamination Wash surface with soap & water Collect rinsate Absorb->Clean Dispose 6. Disposal Place all materials in Halogenated Waste Bin Clean->Dispose

Figure 2: Step-by-step spill response protocol.

Regulatory & Scientific Justification

Why Segregation Matters

The "Halogenated" designation is critical because standard incineration of non-halogenated organics often occurs at lower temperatures. If chlorinated compounds like N-(4-chlorophenyl)sulfamide are burned at insufficient temperatures, they can catalyze the formation of Dioxins and Furans , which are highly toxic and persistent environmental pollutants.

Incineration Chemistry

The destruction of this molecule proceeds via the following oxidative pathway:



  • HCl (Hydrogen Chloride): Corrosive gas; requires alkaline scrubbing.

  • SOx (Sulfur Oxides): Acid rain precursor; requires scrubbing.

  • NOx (Nitrogen Oxides): Smog precursor; requires catalytic reduction.

Licensed waste facilities utilize rotary kiln incinerators equipped with secondary combustion chambers and wet scrubbers to neutralize these byproducts, ensuring compliance with EPA (40 CFR Part 264) and EU (Directive 2010/75/EU) standards.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 720082, N-[4-[(4-chlorophenyl)sulfamoyl]phenyl]acetamide (Structural Analog). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Solvents in the Workplace: How to Determine if They Are Hazardous Waste. Retrieved from [Link]

  • University of Illinois Division of Research Safety. Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

Sources

Handling

A Guide to Personal Protective Equipment for Handling N-(4-chlorophenyl)sulfamide

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. Yet, the foundation of groundbreaking research is an unwavering commitment to safety.

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. Yet, the foundation of groundbreaking research is an unwavering commitment to safety. This guide provides an in-depth, procedural framework for the safe handling of N-(4-chlorophenyl)sulfamide, with a specific focus on the selection and use of Personal Protective Equipment (PPE). Our approach moves beyond a simple checklist, delving into the causality behind each safety measure to empower you, our fellow researchers, to build a culture of self-validating safety in your laboratory.

Hazard Profile: An Evidence-Based Assessment

  • Skin and Eye Irritation: Compounds like Sulfanilamide and N-(4-Chlorophenyl)acetamide are known to cause skin irritation and serious eye irritation.[1][2] Direct contact can lead to localized inflammation and discomfort.

  • Respiratory Irritation: Inhalation of dusts from similar solid compounds may cause respiratory irritation.[2][3]

  • Potential for Harm upon Exposure: Related chemicals are classified as potentially harmful if swallowed, inhaled, or in contact with skin.[4][5]

  • Environmental Hazards: While some related compounds are not classified as environmentally hazardous, it is best practice to prevent release into the environment.[6][7]

Given these factors, N-(4-chlorophenyl)sulfamide should be handled as a substance that is, at a minimum, a skin, eye, and respiratory irritant, and potentially harmful through all primary routes of exposure.

The Hierarchy of Controls: PPE as the Final Safeguard

Before detailing specific PPE, it is crucial to contextualize its role within the hierarchy of safety controls. PPE is the last line of defense. The primary goal is always to eliminate or reduce the hazard at its source.

  • Engineering Controls: These are the most critical. Always handle N-(4-chlorophenyl)sulfamide inside a certified chemical fume hood to control airborne dust and vapors.[8] Ensure your facility is equipped with an eyewash station and a safety shower.[9]

  • Administrative Controls: Establish clear Standard Operating Procedures (SOPs), provide thorough training, and restrict access to handling areas. Prohibit eating, drinking, or smoking in the laboratory.[6]

  • Personal Protective Equipment (PPE): This is the focus of our guide and is mandatory even when all other controls are in place.

Core PPE for Handling N-(4-chlorophenyl)sulfamide

The selection of PPE must be deliberate and based on a thorough risk assessment of the specific procedure being performed.

Eye and Face Protection: The Non-Negotiable Barrier

Chemical splash goggles are the minimum requirement for any procedure involving N-(4-chlorophenyl)sulfamide.[8] Given the high risk of serious eye irritation, they must be worn at all times in the laboratory.

  • Causality: The mucous membranes of the eyes are highly permeable and sensitive. A splash of a solution or contact with airborne powder could cause immediate and severe damage.[10]

  • Enhanced Protection: For procedures with a higher risk of splashing, such as transferring large volumes of solutions or conducting reactions under pressure, supplement goggles with a full-face shield.[8][11]

Hand Protection: Selecting the Right Glove Material

Choosing the correct glove is arguably the most critical PPE decision for handling this compound. The selection must account for both the sulfamide and the chlorinated aromatic components. Aromatic and halogenated hydrocarbons are known to attack many common glove materials.[12]

  • Recommended Materials:

    • Butyl Rubber: Offers excellent resistance to a wide variety of chemicals, including many acids, bases, ketones, and esters.[13] It is a strong candidate for handling chlorinated compounds.[14]

    • Viton®: While more expensive, Viton® gloves provide superior resistance to aromatic and chlorinated solvents.[15] They are recommended for prolonged or high-exposure scenarios.

    • Nitrile: While nitrile gloves offer good general-purpose protection, their performance against chlorinated aromatic compounds can be poor.[15] They may be suitable for incidental contact with low concentrations but should not be used for extended handling or immersion. Always check the manufacturer's specific chemical resistance data.

  • The Critical Importance of Double-Gloving: For enhanced safety, particularly during synthesis or purification, wearing two pairs of gloves is strongly recommended. This practice provides a critical time buffer in case the outer glove is breached.

Body Protection: Shielding Against Contamination

A clean, flame-resistant laboratory coat is mandatory. It should be fully buttoned to provide maximum coverage.[8]

  • For High-Risk Procedures: When handling larger quantities (>50g) or in situations where splashing is likely, a chemical-resistant apron or disposable coveralls should be worn over the lab coat.[11][16]

  • Footwear: Closed-toe shoes are required. Do not wear sandals or perforated shoes in the laboratory. For handling larger quantities, chemical-resistant boots may be necessary.[11]

Respiratory Protection: Preventing Inhalation

All work that could generate dust or aerosols of N-(4-chlorophenyl)sulfamide must be performed within a chemical fume hood.[8]

  • When Respirators are Necessary: If engineering controls are insufficient or in the event of a spill or emergency, respiratory protection is required. A NIOSH-approved air-purifying respirator with P100 (particulate) cartridges would be the minimum requirement for a solid. If vapors are possible, combination cartridges for organic vapors and particulates should be used.[16]

Summary of Recommended PPE

ScenarioEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solid (<10g) Chemical Splash GogglesDouble Nitrile or Neoprene/NitrileLab CoatWork in Fume Hood
Preparing Solutions Chemical Splash GogglesDouble Nitrile or Butyl RubberLab CoatWork in Fume Hood
Running Reaction/Synthesis Goggles & Face ShieldDouble Butyl Rubber or Viton®Lab Coat & Chemical ApronWork in Fume Hood
Large Spill Cleanup Goggles & Face ShieldHeavy-duty Butyl or Viton®Chemical Resistant CoverallsFull-face Respirator with appropriate cartridges

Procedural Guide: Donning, Doffing, and Disposal

The sequence of putting on and taking off PPE is critical to prevent cross-contamination.

Donning (Putting On) PPE Protocol
  • Hand Hygiene: Wash and dry your hands thoroughly.

  • Body Protection: Don your lab coat and/or apron.

  • Respiratory Protection (if needed): Perform a fit check on your respirator.

  • Eye and Face Protection: Put on your safety goggles and face shield.

  • Gloves: Don your inner pair of gloves, followed by the outer pair, ensuring the cuffs of the outer gloves go over the sleeves of your lab coat.

Doffing (Taking Off) PPE Protocol

This process is designed to contain contaminants.

  • Outer Gloves: Remove the outer pair of gloves, turning them inside out as you remove them to trap contamination. Dispose of them immediately in the designated hazardous waste container.

  • Body Protection: Unbutton your lab coat or apron, being careful to only touch the "clean" inside surfaces. Roll it up with the contaminated side inward and store or dispose of it properly.

  • Face/Eye Protection: Remove the face shield and goggles from the back to the front.

  • Respirator (if used): Remove your respirator.

  • Inner Gloves: Remove the final pair of gloves, again turning them inside out.

  • Hand Hygiene: Wash your hands thoroughly with soap and water.

Disposal Plan
  • Solid Waste: All disposable PPE (gloves, aprons, etc.) and any materials used to clean up N-(4-chlorophenyl)sulfamide (e.g., absorbent pads) must be placed in a clearly labeled hazardous waste container.[5][6]

  • Chemical Waste: Unused N-(4-chlorophenyl)sulfamide and solutions containing it must be disposed of as hazardous chemical waste according to your institution's and local regulations.[3] Do not pour it down the drain.

Visualizing the PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_prep Preparation & Assessment cluster_controls Implementation of Controls cluster_ppe PPE Selection & Use cluster_ops Operation & Post-Operation start Start: Handling N-(4-chlorophenyl)sulfamide sds Consult SDS of Structurally Similar Compounds start->sds Crucial First Step risk_assessment 1. Conduct Risk Assessment (Review Hazards, Procedure, Quantity) eng_controls 2. Use Engineering Controls (Chemical Fume Hood) risk_assessment->eng_controls sds->risk_assessment admin_controls 3. Follow Administrative Controls (SOPs, Training) eng_controls->admin_controls select_ppe 4. Select Appropriate PPE (Based on Risk Assessment) admin_controls->select_ppe ppe_details Eye: Goggles +/- Face Shield Hand: Double Butyl/Viton Body: Lab Coat +/- Apron Resp: In Fume Hood select_ppe->ppe_details don_ppe 5. Don PPE Correctly select_ppe->don_ppe handle_compound 6. Perform Work in Designated Area don_ppe->handle_compound decontaminate 7. Decontaminate Work Area handle_compound->decontaminate doff_ppe 8. Doff PPE Correctly decontaminate->doff_ppe dispose 9. Dispose of Waste Properly doff_ppe->dispose end End dispose->end

Caption: Workflow for Safe Handling and PPE Selection.

By integrating this expert-driven, safety-first approach into your daily operations, you not only protect yourself and your colleagues but also ensure the integrity and success of your vital research.

References

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  • Mikatavage, M., Que Hee, S. S., & Ayer, H. E. (1984). Permeation of chlorinated aromatic compounds through Viton and nitrile glove materials. American Industrial Hygiene Association Journal, 45(9), 617-621. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-1. Retrieved from [Link]

  • Furusjö, E., & Andersson, A. (2001). Stability of sulphonamide drugs in meat during storage. The Analyst, 126(3), 349-352. Retrieved from [Link]

  • Safelyio. (2026, January 12). Personal Protective Equipment for Chemical Handling. Retrieved from [Link]

  • University of California, San Diego. (n.d.). Ansell Chemical Resistance Glove Chart. Environment, Health and Safety. Retrieved from [Link]

  • U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]

  • AMG Medical Inc. (n.d.). CHEMICAL RESISTANCE & BARRIER GUIDE. Retrieved from [Link]

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  • PowerPak. (2025, September 6). The Complete Guide to Chemical-Resistant Gloves: Materials and Applications. Retrieved from [Link]

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